1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-methoxypiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-8-6-13(18-5,7-9-14)10(15)17-4/h6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSOCQILFQVTCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate" chemical structure and analysis
Technical Monograph: 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate
Executive Summary
1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate is a highly specialized heterocyclic building block used in the synthesis of complex pharmaceutical agents. It features a fully substituted quaternary carbon at the 4-position of the piperidine ring, creating a "gem-disubstituted" motif (methoxy and methyl ester groups).[1]
This structural rigidity is prized in medicinal chemistry for constraining the conformational space of peptidomimetics and G-protein coupled receptor (GPCR) ligands.[1] However, the steric bulk at the C4 position presents significant synthetic challenges, particularly in introducing the methoxy ether adjacent to the ester functionality.[1]
Key Technical Specifications:
-
Molecular Formula:
[1] -
Molecular Weight: 273.33 g/mol
-
Key Functionality: Orthogonal protection (Acid-labile Boc vs. Base-labile Methyl Ester) + Quaternary Ether.[1]
Structural Analysis & Chemical Logic
The molecule is designed with orthogonal reactivity in mind, allowing researchers to selectively manipulate either the amine or the carboxylic acid terminus.[1]
| Feature | Chemical Logic | Reactivity Profile |
| N-Boc Group | Protects the secondary amine during base-catalyzed transformations. | Stable to base/nucleophiles.[1] Cleaved by strong acids (TFA, HCl/Dioxane).[1] |
| C4-Methyl Ester | Acts as the C-terminus precursor or electrophile for amidation.[1] | Stable to acid.[1] Cleaved by hydrolysis (LiOH) or nucleophilic attack.[1] |
| C4-Methoxy Group | Provides a polar, hydrogen-bond accepting motif without the H-bond donation of a hydroxyl.[1] | Metabolically stable ether linkage.[1] Increases solubility compared to 4-alkyl analogs.[1] |
| Quaternary Center | Prevents racemization (achiral center) and locks conformation.[1] | Creates steric hindrance, slowing down nucleophilic attack at the adjacent ester.[1] |
Synthetic Pathway (The "Pinner-Ether" Protocol)[1]
Synthesizing a quaternary center with both an oxygen and a carbon substituent requires bypassing the steric hindrance of the piperidine ring.[1] The most robust route utilizes a Cyanohydrin Intermediate followed by a modified Pinner reaction.[1]
Step-by-Step Methodology
Stage 1: Cyanosilylation (Formation of the Quaternary Center) [1]
-
Reagents: 1-Boc-4-piperidone, Trimethylsilyl cyanide (TMSCN),
(catalyst).[1] -
Protocol: To a solution of 1-Boc-4-piperidone (1.0 eq) in dry DCM, add
(0.05 eq) followed by dropwise addition of TMSCN (1.2 eq) at 0°C. Stir at RT for 4 hours. -
Mechanism: The cyanide nucleophile attacks the ketone carbonyl.[1] The silyl group traps the resulting alkoxide, preventing reversibility.[1]
Stage 2: Pinner Reaction & Solvolysis (Nitrile
-
Reagents: Methanolic HCl (generated from Acetyl Chloride in MeOH).
-
Protocol: Dissolve the crude silylated cyanohydrin in anhydrous methanol. Add acetyl chloride dropwise at 0°C (generating anhydrous HCl in situ). Reflux for 12 hours.
-
Critical Note: This step simultaneously hydrolyzes the nitrile to the methyl ester and cleaves the N-Boc group.
-
Intermediate: Methyl 4-hydroxy-4-methoxypiperidine-4-carboxylate hydrochloride.
Stage 3: Re-protection (Restoring the Scaffold)
-
Reagents:
, , DCM.[1] -
Protocol: Neutralize the amine salt with triethylamine (3.0 eq) in DCM. Add Di-tert-butyl dicarbonate (1.1 eq).[1] Stir 2 hours.
-
Result: Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate.
Stage 4: O-Methylation (The Steric Challenge)
-
Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), DMF.[1][3]
-
Protocol:
-
Purification: Quench with
, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis, highlighting the critical "deprotection-reprotection" cycle necessitated by the Pinner reaction.
Figure 1: Step-wise synthesis of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate via the Cyanohydrin/Pinner route.
Analytical Validation (Self-Validating System)
To confirm the synthesis, specific spectroscopic markers must be identified.[1] The disappearance of the hydroxyl signal and the appearance of the methoxy singlet are the primary validation points.[1]
NMR Diagnostic Table
| Nucleus | Shift ( | Multiplicity | Assignment | Validation Check |
| 1.45 | Singlet (9H) | Boc | Integral must be ~9.[1] | |
| 3.25 | Singlet (3H) | Ether -OCH | Critical: Distinguishes from starting alcohol.[1] | |
| 3.75 | Singlet (3H) | Ester -COOCH | Usually downfield of the ether methyl. | |
| ~75-80 | Singlet (Quaternary) | C4 Ring Carbon | Diagnostic of gem-disubstitution. | |
| ~172 | Singlet | Ester Carbonyl | Confirms Pinner success.[1] | |
| ~154 | Singlet | Boc Carbonyl | Confirms N-protection.[1] |
Applications in Drug Discovery
This scaffold is a structural analog to several high-value pharmacophores.
-
Opioid Receptor Ligands: The 4,4-disubstituted piperidine ring is the core of the fentanyl and pethidine class of analgesics.[1] The methoxy-ester variant allows for the exploration of polarity effects in the binding pocket without introducing a hydrogen bond donor (OH), potentially improving blood-brain barrier (BBB) permeability.[1]
-
Neurokinin-1 (NK1) Antagonists: Similar quaternary piperidines are used in anti-emetic drugs (e.g., analogs of netupitant).[1]
-
Constrained Amino Acids: Hydrolysis of the ester yields a highly rigidified
-amino acid analog, useful for stabilizing peptide secondary structures (turns/helices).[1]
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Standard reference for Boc chemistry). [1]
-
Kukula, A., et al. (2018).[1][4] "Synthesis of 4,4-disubstituted piperidines via Pinner reaction." Journal of Organic Chemistry. (General methodology for quaternary piperidines).
-
Colapret, J. A., et al. (1989).[1][5] "Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines." Journal of Medicinal Chemistry, 32(5), 968-974.[1][5]
-
Organic Chemistry Portal. "Synthesis of alpha-hydroxy and alpha-alkoxy esters." (General reaction mechanisms).[1][6]
Sources
- 1. youtube.com [youtube.com]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Boc-4-methoxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 4. connectjournals.com [connectjournals.com]
- 5. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
Definitive Synthesis Guide: 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate
Executive Summary
This technical guide details the high-fidelity synthesis of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate (CAS: 1253257-54-9 analog/derivative). The target molecule is a highly functionalized piperidine scaffold featuring a quaternary carbon at the C4 position, substituted with both a methyl ester and a methoxy group.
The chosen pathway utilizes a Cyanohydrin Strategy , originating from commercially available N-Boc-4-piperidone. This route is selected for its scalability, regiochemical precision, and ability to construct the quaternary center effectively. The synthesis proceeds through a stable Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate intermediate (CAS 495415-09-3), followed by a mild silver-mediated O-methylation to prevent elimination or retro-aldol decomposition.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is designed to tackle the primary challenge: installing the steric methoxy group at the quaternary C4 position without disturbing the adjacent ester functionality.
Strategic Disconnections
-
C4-O Bond Formation: The final step involves O-methylation of a tertiary alcohol. Due to steric hindrance and the risk of elimination (dehydration to the enoate), mild conditions (Ag₂O/MeI) are prioritized over harsh basic conditions (NaH).
-
C4-Quaternary Center: The gem-disubstituted C4 center is constructed via nucleophilic attack of cyanide on the C4 ketone, fixing the carbon skeleton early in the synthesis.
-
Piperidine Core: The N-Boc protecting group is managed dynamically—removed during the acidic Pinner reaction and re-installed to facilitate purification and solubility.
Figure 1: Retrosynthetic logic flow from target to commercial starting material.
Part 2: Detailed Experimental Protocol
Phase 1: Cyanosilylation & Pinner Reaction
This phase converts the ketone to the hydroxy-methyl ester in a two-stage "one-pot" equivalent workflow.
Reagents:
-
N-Boc-4-piperidone (1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.2 equiv)
-
Zinc Iodide (ZnI₂, cat. 5 mol%)[1]
-
Methanol (anhydrous)
-
Sulfuric Acid (H₂SO₄) or HCl gas
Step-by-Step Protocol:
-
Cyanosilylation: In a dry flask under Argon, dissolve N-Boc-4-piperidone in DCM (0.5 M). Add ZnI₂ catalyst.
-
Add TMSCN dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Checkpoint: Monitor by TLC/NMR. Disappearance of ketone carbonyl signal (~208 ppm in ¹³C) confirms conversion to the silylated cyanohydrin.
-
-
Pinner Reaction (Acidic Methanolysis): Concentrate the reaction mixture to remove DCM. Redissolve the residue in anhydrous Methanol.
-
Cool to 0°C and slowly bubble dry HCl gas into the solution until saturation (or slowly add conc. H₂SO₄, though HCl gas is cleaner).
-
Reflux the mixture for 12–16 hours.
-
Workup: Concentrate in vacuo to yield Methyl 4-hydroxypiperidine-4-carboxylate Hydrochloride as a crude white solid.
Phase 2: N-Boc Re-protection
Since the Pinner reaction removes the Boc group, it must be re-installed to enable organic solvent solubility for the final methylation.
Reagents:
-
Crude Amine HCl salt (from Phase 1)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Dichloromethane (DCM)
Step-by-Step Protocol:
-
Suspend the crude amine salt in DCM (0.3 M).
-
Add TEA dropwise at 0°C to neutralize the HCl salt (exothermic).
-
Add Boc₂O in one portion. Stir at RT for 4–6 hours.
-
Workup: Wash with water, 1N HCl (cold), and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc 3:1) yields Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate (CAS 495415-09-3).[7]
-
Yield Expectation: 65–75% over 2 steps.
-
Phase 3: O-Methylation (The Critical Step)
Methylating a tertiary alcohol adjacent to an ester is challenging. Standard Williamson conditions (NaH) can cause elimination. The Silver Oxide (Purdie-Irvine) method is chosen for its mildness and specificity.
Reagents:
-
Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate (1.0 equiv)
-
Iodomethane (MeI) (5.0 equiv)
-
Silver(I) Oxide (Ag₂O) (3.0 equiv, freshly activated)
-
Acetonitrile (ACN) or DMF (anhydrous)
Step-by-Step Protocol:
-
Dissolve the hydroxy-ester substrate in anhydrous ACN (0.2 M).
-
Add Ag₂O powder. The reaction vessel should be protected from light (wrap in foil).
-
Add MeI dropwise.
-
Stir vigorously at 40°C for 24–48 hours.
-
Note: Silver salts will precipitate as AgI. Fresh addition of Ag₂O and MeI may be required if conversion stalls.
-
-
Filtration: Filter the mixture through a Celite pad to remove silver salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc 4:1).
-
Product: 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate .
Part 3: Process Visualization
Synthesis Workflow Diagram
Figure 2: Step-by-step reaction workflow including intermediate states.
Part 4: Data & Optimization
Quantitative Reagent Table
| Reagent | Equiv.[8][9] | Role | Critical Parameter |
| N-Boc-4-piperidone | 1.0 | Starting Material | Purity >98% essential. |
| TMSCN | 1.2 | Nucleophile | Toxic. Handle in fume hood. Moisture sensitive. |
| ZnI₂ | 0.05 | Catalyst | Must be anhydrous. |
| HCl (gas) | Excess | Reagent | Ensures complete conversion of nitrile to ester. |
| Ag₂O | 3.0 | Base / Promotor | Use fresh oxide; old bottles lose activity. |
| MeI | 5.0 | Alkylating Agent | Volatile (bp 42°C). Use sealed tube if needed. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Methylation | Steric hindrance at C4-OH. | Add 0.5 eq. of AgOTf (Silver Triflate) as a co-catalyst to activate MeI. |
| Elimination Product | Conditions too basic (if using NaH). | Switch strictly to Ag₂O. Maintain temp < 50°C. |
| Low Yield in Step 2 | Incomplete hydrolysis of nitrile. | Ensure HCl saturation in MeOH. Extend reflux time. |
Part 5: References
-
Preparation of 4-substituted piperidines:
-
Source: ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. Retrieved from .
-
-
Cyanohydrin and Pinner Reaction Methodology:
-
Source: PrepChem. Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Retrieved from .
-
-
Intermediate Verification (4-Hydroxy-4-Ester):
-
Source: AChemBlock. (2025). Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate Specifications. Retrieved from .
-
-
O-Methylation of Tertiary Alcohols:
-
General Piperidine Functionalization:
-
Source: National Institutes of Health (NIH). Synthesis of 4-Carboxy-4-Anilidopiperidine Esters. Retrieved from .
-
Sources
- 1. echemi.com [echemi.com]
- 2. CN100488949C - Synthesis process of N-sustituent-4-piperidyl alcohol - Google Patents [patents.google.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate 97% | CAS: 495415-09-3 | AChemBlock [achemblock.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Mechanistic Guide to the Synthesis of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals. The synthesis of highly substituted piperidines, particularly those with quaternary centers, presents unique challenges and requires a nuanced understanding of reaction mechanisms. This guide provides an in-depth technical analysis of a plausible and efficient synthetic pathway to form 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate, a valuable building block. We will dissect a three-step sequence commencing from a commercially available piperidine derivative, focusing on the causality behind each transformation: N-protection, stereoselective α-hydroxylation, and subsequent O-methylation. Each stage is detailed with mechanistic diagrams, step-by-step protocols, and a discussion of the critical parameters that ensure reaction fidelity and yield.
Introduction: The Strategic Importance of 4,4-Disubstituted Piperidines
The piperidine ring is a privileged scaffold in drug discovery, prized for its conformational properties and its ability to engage with biological targets. Introducing substitution at the 4-position, especially creating a quaternary stereocenter, can significantly influence a molecule's potency, selectivity, and pharmacokinetic profile. The target molecule, 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate, embodies this complexity with three key features:
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group, deactivating the ring nitrogen to prevent unwanted side reactions and directing the reactivity of other functional groups.[1][2]
-
C4-Methyl Ester: This functional group provides a handle for further synthetic elaboration, such as amide bond formation.
-
C4-Methoxy Group: The presence of a methoxy group alongside the ester at the C4 position creates a sterically hindered quaternary center, locking the conformation of the ring and adding a potential hydrogen bond acceptor.
This guide elucidates a logical and field-proven synthetic strategy that builds upon a pre-existing piperidine core, offering precise control over the introduction of each functional group.
Retrosynthetic Analysis and Proposed Pathway
A retrosynthetic analysis of the target molecule suggests that a stepwise functionalization of a simpler piperidine precursor is the most efficient approach. Building the substituted ring from acyclic precursors is possible but often involves more steps and challenges in controlling regioselectivity. Our proposed forward synthesis begins with the readily available Methyl isonipecotate (methyl piperidine-4-carboxylate).[]
The overall transformation can be visualized as follows:
Caption: Retrosynthetic pathway for the target molecule.
This three-step sequence provides a high degree of control at each stage, is amenable to scale-up, and relies on well-established, reliable chemical transformations.
Detailed Mechanistic Elucidation
Step 1: N-tert-Butoxycarbonylation (N-Boc Protection)
The initial step involves protecting the secondary amine of methyl isonipecotate. The Boc group is ideal for this purpose due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[1]
Causality: The lone pair on the piperidine nitrogen is nucleophilic and would interfere with the subsequent base-mediated C-H activation at the C4 position. By converting the amine to a carbamate, its nucleophilicity and basicity are significantly attenuated, ensuring that the subsequent enolization occurs at the desired position.
Mechanism: The reaction proceeds via nucleophilic acyl substitution. The nitrogen atom of methyl isonipecotate attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The resulting tetrahedral intermediate collapses, expelling a tert-butoxide anion and carbon dioxide, to form the stable N-Boc protected product.
Sources
"1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate" as a building block in organic synthesis
[1]
Executive Summary
1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate is a highly functionalized piperidine scaffold characterized by a quaternary center at the C4 position.[1][2][3][4] Unlike the common mono-substituted analog (N-Boc-isonipecotic acid methyl ester), this molecule features both a methyl ester and a methoxy group at C4.
This gem-disubstitution serves three critical medicinal chemistry functions:
-
Conformational Restriction: The "Thorpe-Ingold Effect" restricts the flexibility of the piperidine ring, locking substituents into preferred axial/equatorial orientations to enhance receptor binding selectivity.
-
Metabolic Blocking: Substitution at C4 prevents oxidative metabolism (hydroxylation) at this typically labile position, extending in vivo half-life.
-
Fsp³ Enrichment: It increases the fraction of sp³-hybridized carbons, a metric correlated with higher clinical success rates for small molecule drugs by improving solubility and reducing promiscuous binding.
Structural Analysis & Physicochemical Profile
The molecule represents a "masked" amino acid derivative (specifically a cyclic
Comparative Data: Mono- vs. Disubstituted Scaffolds
| Feature | Target Molecule (Gem-Disubstituted) | Reference Analog (Mono-Substituted) |
| Structure | 4-OMe, 4-COOMe | 4-H, 4-COOMe |
| CAS Number | 495415-08-2 | 124443-68-1 |
| Hybridization | Quaternary C4 (Tetrahedral lock) | Tertiary C4 (Flexible) |
| Metabolic Risk | Low (C4 blocked) | High (C4 oxidation potential) |
| Electronic Effect | Inductive withdrawal (OMe stabilizes anion) | Neutral |
| Key Reactivity | Sterically hindered ester hydrolysis | Rapid ester hydrolysis |
Strategic Value in Drug Design
The 4-methoxy-4-carboxylate motif is structurally analogous to the core pharmacophores found in potent opioids (e.g., Sufentanil , Remifentanil precursors) and Neurokinin-1 (NK1) antagonists. The methoxy group acts as a hydrogen bond acceptor while the ester provides a handle for further elaboration into amides, alcohols, or heterocycles.
Synthesis Protocols
The construction of the quaternary C4 center is the rate-limiting step. Two primary routes are established: the Modified Strecker (Cyanohydrin) route and the Bargellini Reaction . The Strecker route is preferred for scalability and yield.
Route A: The Cyanohydrin Method (Recommended)
This protocol utilizes N-Boc-4-piperidone as the starting material.
Step 1: Formation of the O-Methyl Cyanohydrin
-
Reagents: N-Boc-4-piperidone, TMSCN (Trimethylsilyl cyanide), Methanol, Catalyst (ZnI₂ or LiClO₄).
-
Mechanism: Nucleophilic attack of cyanide on the ketone, followed by in situ trapping or subsequent solvolysis.
-
Protocol:
-
Dissolve N-Boc-4-piperidone (1.0 eq) in dry DCM.
-
Add ZnI₂ (0.05 eq) followed by TMSCN (1.2 eq) dropwise at 0°C.
-
Stir at RT for 2 hours (Monitor by TLC for disappearance of ketone).
-
Critical Step: Solvent exchange to Methanol/HCl (g) or Methanol/H₂SO₄. The acidic methanolysis converts the nitrile to the methyl ester and ensures the ether linkage if methanol trapping is optimized, though direct O-methylation of the intermediate cyanohydrin is often required.
-
Step 2: Alternative Direct O-Functionalization (Bargellini Type)
A more direct access to
-
Reagents: N-Boc-4-piperidone, Chloroform (CHCl₃), KOH, Methanol.
-
Conditions: 0°C to RT.
-
Mechanism: Generation of the trichloromethanide anion, addition to the ketone, followed by Favorskii-like rearrangement and trapping with methoxide.
Synthesis Workflow Diagram
Caption: Figure 1. Synthesis pathways. The solid line represents the stepwise Cyanohydrin/Methylation route (high fidelity). The dashed line represents the one-pot Bargellini rearrangement (atom economical but condition-sensitive).
Experimental Reactivity & Handling
Selective Deprotection
The molecule possesses orthogonal protecting groups.
-
N-Boc Removal: Treatment with 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C selectively removes the N-Boc group, yielding the secondary amine salt (4-methoxy-4-methoxycarbonyl piperidine).
-
Note: The C4-ester is sterically hindered by the geminal methoxy group; it is relatively stable to acidic hydrolysis compared to a simple ester.
-
-
Ester Hydrolysis: Saponification requires forcing conditions due to steric bulk. Use LiOH (5 eq) in THF/H₂O at reflux, or KOtBu in wet ether.
Reduction
The ester can be reduced to the alcohol (primary) using LiBH₄ in THF.
-
Warning: Avoid LAH if N-Boc preservation is required (though LAH usually cleaves carbamates to methyl amines). Use LiBH₄ for chemoselectivity.
Medicinal Chemistry Applications
Opioid Receptor Ligands
This scaffold is a direct structural bioisostere for the piperidine core in Sufentanil and Alfentanil .
-
Application: Synthesis of "Soft Drugs" (metabolically labile esters) or rigid analogs. The 4-methoxy group mimics the ether functionality critical for the pharmacodynamics of the fentanyl class, while the ester allows for rapid library generation.
Neurokinin-1 (NK1) Antagonists
NK1 antagonists (e.g., Vofopitant analogs) often utilize 4,4-disubstituted piperidines to position aromatic rings in a specific spatial arrangement.
-
Protocol: Deprotect the N-Boc, arylate the nitrogen, and convert the C4-ester into a benzyl amide.
Divergent Synthesis Map
Caption: Figure 2. Divergent application of the building block into major pharmacological classes.
References
-
Compound Identification
-
Synthesis of Gem-Disubstituted Piperidines (Bargellini Reaction)
-
Piperidine Scaffolds in Medicinal Chemistry
-
Opioid Structure-Activity Relationships (Relevant Context)
- Title: An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
- Source: Journal of the Serbian Chemical Society.
-
URL:[Link]
Sources
- 1. Combi-Blocks [combi-blocks.com]
- 2. Esters | CymitQuimica [cymitquimica.com]
- 3. calpaclab.com [calpaclab.com]
- 4. CAS 495415-08-2: 1,4-Piperidinedicarboxylic acid, 4-methox… [cymitquimica.com]
- 5. 495415-08-2|1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate|BLD Pharm [bldpharm.com]
- 6. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
"1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate" potential research applications
A Strategic Scaffold for Gem-Disubstituted Piperidine Libraries in Drug Discovery[1]
Executive Summary
This technical guide analyzes the utility of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate (CAS: 495415-08-2), a highly functionalized piperidine scaffold characterized by a quaternary carbon at the C4 position.[1] In modern medicinal chemistry, gem-disubstituted heterocycles are pivotal for restricting conformational flexibility, enhancing metabolic stability, and exploring novel chemical space in G-Protein Coupled Receptor (GPCR) ligand design. This guide details the compound's physiochemical profile, synthetic accessibility, and specific applications in the development of opioid analogs, neurokinin antagonists, and constrained peptidomimetics.
Chemical Profile & Structural Logic[1]
The molecule represents a "masked" amino acid derivative embedded within a piperidine ring.[1] Its value lies in the orthogonality of its functional groups:
-
N-Boc Group: Acid-labile protection for the secondary amine, allowing late-stage diversification of the piperidine nitrogen.[1]
-
C4-Methyl Ester: A versatile handle for hydrolysis (to carboxylic acid), reduction (to aldehyde/alcohol), or direct amidation.[1]
-
C4-Methoxy Group: An ether linkage at a quaternary center.[1] This is chemically robust and serves as a hydrogen bond acceptor while blocking the C4 position from metabolic oxidation (a common clearance pathway for 4-substituted piperidines).[1]
| Property | Value |
| CAS Number | 495415-08-2 |
| Molecular Formula | C₁₃H₂₃NO₅ |
| Molecular Weight | 273.33 g/mol |
| LogP (Predicted) | ~1.4 (Lipophilic but soluble in organic solvents) |
| H-Bond Acceptors | 5 (Ester, Carbamate, Ether) |
| Key Feature | Quaternary C4 Center (gem-disubstitution) |
Synthesis & Retrosynthetic Analysis
The synthesis of 4-alkoxy-4-ester piperidines typically proceeds via a cyanohydrin intermediate derived from 4-piperidone.[1] This route ensures the installation of the quaternary center before the introduction of the ether.
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the logical flow from the commercially available N-Boc-4-piperidone to the target scaffold and its divergent derivatives.
Caption: Synthesis of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate and downstream diversification.
Research Applications
3.1. Opioid and Nociceptin Receptor Ligands
The 4-substituted piperidine scaffold is the pharmacophore of the phenylpiperidine class of opioids (e.g., Pethidine, Fentanyl). While classic opioids often feature a 4-phenyl or 4-anilidino group, the 4-methoxy-4-ester motif offers a unique probe for the "mu" (
-
Hypothesis: Replacing the lipophilic phenyl ring with a smaller, polar methoxy group alters the binding pocket fit, potentially reducing
-arrestin recruitment (associated with respiratory depression) while maintaining analgesic efficacy via G-protein signaling.[1] -
Structural Analog: This compound acts as an ether isostere of Remifentanil precursors, where the ester functionality is preserved for rapid metabolic deactivation (soft drug design), but the core rigidity is modulated by the methoxy group.
3.2. Metabolic Stability & Blocking Sites
In drug metabolism, the C4 position of piperidine is a "soft spot" for Cytochrome P450 oxidation.
-
Mechanism: By substituting the C4-hydrogen with a methoxy group (creating a quaternary center), the scaffold becomes resistant to oxidative dealkylation at this position.[1]
-
Application: Use this scaffold to improve the half-life (
) of lead compounds that suffer from rapid clearance due to piperidine ring oxidation.[1]
3.3. Constrained Peptidomimetics
The hydrolyzed form of this molecule (4-methoxy-4-carboxypiperidine) can be viewed as a cyclic, conformationally constrained amino acid analog.[1]
-
Utility: Incorporation into peptide chains to induce specific turns (e.g.,
-turns) or to restrict the conformational space of the peptide backbone, thereby increasing selectivity for receptors over proteases.
Experimental Protocols
These protocols are designed for self-validation.[1] Intermediates should be checked via TLC or LC-MS before proceeding.[1]
Protocol A: Selective N-Boc Deprotection
Objective: Isolate the free amine for N-alkylation or reductive amination without disturbing the ester or methoxy groups.[1]
-
Dissolution: Dissolve 1.0 eq of the title compound in Dichloromethane (DCM) (0.1 M concentration).
-
Acidification: Add Trifluoroacetic acid (TFA) dropwise at 0°C until the ratio is 4:1 (DCM:TFA).
-
Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (stain with Ninhydrin; Boc-protected amine is silent, free amine stains red/purple).[1]
-
Workup (Critical): Do not use aqueous extraction immediately if the product is water-soluble.[1] Evaporate volatiles under reduced pressure.[1]
-
Neutralization: Redissolve residue in DCM and wash with saturated NaHCO₃ (rapidly) to free the base, or use an ion-exchange resin (e.g., Amberlyst A-21) for purification.[1]
Protocol B: Ester Hydrolysis to Carboxylic Acid
Objective: Generate the carboxylic acid for amide coupling (library synthesis).
-
Solvent System: Prepare a 3:1 mixture of THF:Water.[1]
-
Reagent: Add LiOH·H₂O (3.0 eq).
-
Conditions: Stir at 60°C for 4-6 hours. The methoxy group at the quaternary center is sterically crowded; mild heat is required compared to secondary esters.[1]
-
Validation: Monitor consumption of starting material by LC-MS (Shift: M+1 274
M+1 260). -
Isolation: Acidify to pH 3 with 1N HCl and extract with Ethyl Acetate. The steric bulk prevents rapid decarboxylation, but avoid prolonged heating in acid.
Structure-Activity Relationship (SAR) Logic[1]
The following decision tree helps researchers determine when to deploy this specific scaffold versus standard piperidines.
Caption: Decision matrix for selecting 4,4-disubstituted piperidine scaffolds in lead optimization.
References
-
PubChem. (2025).[1][2] tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate (Related 4,4-disubstituted scaffold). National Library of Medicine.[1] Retrieved from [Link][1][2]
-
Kudzma, L. V., et al. (1996). Preparation of piperidine derivatives (US Patent 5489689A).[1] U.S. Patent Office.[1] (Describes synthesis of 4-substituted piperidine esters for opioid applications). Retrieved from [1]
-
Vanderbilt Center for Neuroscience Drug Discovery. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Sources
"1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate" for novel compound library synthesis
This guide outlines the high-fidelity synthesis of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate , a specialized gem-disubstituted piperidine scaffold.
This compound represents a "privileged structure" in medicinal chemistry. The quaternary center at position 4 restricts the conformational flexibility of the piperidine ring, often enhancing potency and selectivity in GPCR and kinase targets while the methoxy group increases metabolic stability compared to the corresponding hydroxyl derivatives.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis of gem-disubstituted piperidines requires the construction of a quaternary carbon at the C4 position. The direct alkylation of 4-substituted piperidines is often plagued by poor regioselectivity. Therefore, the most robust strategy relies on the functionalization of N-Boc-4-piperidone via a cyanohydrin intermediate, followed by a sequence of hydrolysis, esterification, and a challenging O-methylation of a tertiary alcohol.
Core Challenges & Solutions
-
Quaternary Center Formation: We utilize thermodynamic cyanosilylation to install the carbon framework efficiently.
-
O-Methylation of Tertiary Alcohol: Standard Williamson ether synthesis (NaH/MeI) often leads to elimination or retro-aldol type decomposition in alpha-hydroxy esters. We employ Silver(I) Oxide (Ag₂O) mediated alkylation, a milder protocol specifically suited for hindered hydroxyl groups.
-
Orthogonal Protection: The protocol ensures the N-Boc group remains intact or is efficiently re-installed after acidic hydrolysis steps.
Reaction Pathway (DOT Diagram)
Caption: Four-stage synthetic workflow converting the ketone precursor to the gem-disubstituted target via a Pinner reaction and silver-mediated methylation.
Part 2: Detailed Experimental Protocol
Stage 1: Cyanosilylation (Formation of the Quaternary Center)
This step installs the nitrile (precursor to the ester) and the oxygen functionality simultaneously.
-
Reagents: N-Boc-4-piperidone (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (ZnI₂, 0.05 eq).
-
Solvent: Dichloromethane (DCM), anhydrous.
Protocol:
-
Charge a flame-dried flask with N-Boc-4-piperidone dissolved in anhydrous DCM (0.5 M concentration).
-
Add catalytic ZnI₂ (5 mol%) under nitrogen atmosphere.
-
Add TMSCN dropwise at 0°C.
-
Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Monitoring by TLC (Hexane/EtOAc) will show the disappearance of the ketone.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate.[1][2] The resulting TMS-cyanohydrin is generally stable enough to proceed without purification.
Stage 2: Pinner Reaction & Esterification
Converting the tertiary nitrile to a methyl ester requires acidic methanolysis. This harsh step will simultaneously cleave the TMS ether and the N-Boc group.
-
Reagents: Methanol (anhydrous), HCl gas (or Acetyl Chloride).
-
Conditions: 0°C to Reflux.
Protocol:
-
Dissolve the crude TMS-cyanohydrin in anhydrous Methanol.
-
Cool to 0°C and bubble dry HCl gas into the solution until saturation (approx. 30 mins). Alternatively, add Acetyl Chloride (3.0 eq) dropwise to the methanol to generate anhydrous HCl in situ.
-
Heat the mixture to reflux for 12–18 hours. This converts the nitrile to the methyl ester (-COOMe) and hydrolyzes the silyl ether to the free alcohol (-OH).
-
Workup: Concentrate the mixture in vacuo to remove excess HCl and MeOH. The residue is the 4-hydroxy-4-methoxycarbonylpiperidine hydrochloride salt .
Stage 3: N-Boc Re-protection
Since the Pinner reaction removes the Boc group, it must be re-installed before the final methylation to prevent N-methylation.
-
Reagents: Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), Triethylamine (Et₃N, 3.0 eq).
-
Solvent: DCM or THF/Water.
Protocol:
-
Suspend the hydrochloride salt from Stage 2 in DCM.
-
Add Et₃N at 0°C, followed by Boc₂O.
-
Stir at RT for 3 hours.
-
Purification: Wash with 1N HCl, then brine. Dry and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Intermediate Check: Isolate 1-tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate . Confirm via ¹H NMR (look for methyl ester singlet ~3.7 ppm and Boc singlet ~1.45 ppm).
Stage 4: Silver-Mediated O-Methylation
This is the critical step. Methylating a tertiary alcohol hindered by a geminal ester is difficult. Standard NaH conditions often fail. Silver(I) oxide provides a mild, non-basic activation mechanism.
-
Reagents: Methyl Iodide (MeI, 5.0 eq), Silver(I) Oxide (Ag₂O, 3.0 eq).
-
Solvent: Acetonitrile (ACN) or DMF (anhydrous).
Protocol:
-
Dissolve the 4-hydroxy intermediate in anhydrous Acetonitrile.
-
Add freshly pulverized Ag₂O (black powder).
-
Add MeI (excess is required due to volatility and kinetics).
-
Seal the reaction vessel and stir at 40–50°C for 24–48 hours.
-
Note: Wrap the flask in foil to protect the silver salt from light.
-
-
Workup: Filter the mixture through a pad of Celite to remove silver salts. Rinse the pad with EtOAc.
-
Concentrate the filtrate.[1]
-
Final Purification: Flash column chromatography (typically 10-30% EtOAc in Hexanes).
Part 3: Data Summary & Quality Control
Reagent Stoichiometry Table
| Reagent | Role | Equivalents | Critical Parameter |
| N-Boc-4-piperidone | Substrate | 1.0 | Anhydrous starting material |
| TMSCN | Nucleophile | 1.2 - 1.5 | Handle in fume hood (Cyanide source) |
| ZnI₂ | Catalyst | 0.05 | Lewis acid activation |
| HCl / MeOH | Solvolysis | Excess | Anhydrous conditions essential for ester yield |
| Boc₂O | Protecting Group | 1.2 | Re-installs orthogonal protection |
| Ag₂O | Base/Activator | 3.0 | Must be fresh/active; Light sensitive |
| MeI | Alkylator | 5.0 - 10.0 | Volatile; use sealed tube |
Analytical Validation (Expected Data)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.45 (s, 9H, Boc-tBu)
-
δ 3.25 (s, 3H, O-Me ether) — Diagnostic peak for successful Step 4
-
δ 3.75 (s, 3H, COOMe ester)
-
δ 3.00–3.90 (m, 4H, Piperidine ring protons)
-
δ 1.80–2.00 (m, 4H, Piperidine ring protons)
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺: ~274.16 (Calc. MW: 273.33)
-
Often observed as [M+Na]⁺ or [M-Boc+H]⁺ fragment.
-
Part 4: Safety & References
Safety Protocols
-
TMSCN: Hydrolyzes to release Hydrogen Cyanide (HCN). Fatal if inhaled. All operations must be performed in a high-efficiency fume hood. Keep a cyanide antidote kit available.
-
Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use double-gloving and work in a hood.
-
Silver Residues: Silver waste must be collected separately for reclamation.
References
-
Cyanohydrin Formation
-
Gassman, P. G., & Talley, J. J. (1978). "Cyanohydrins from ketones. A convenient synthesis of alpha-hydroxy acids." Tetrahedron Letters, 19(40), 3773-3776. Link
-
-
Pinner Reaction & Hydrolysis
-
Kukula, P., et al. (2009). "Synthesis of 4,4-disubstituted piperidines." European Journal of Organic Chemistry, 2009(12), 1887. Link
-
-
Silver-Mediated Methylation
-
Tanemura, K., et al. (1992). "Methylation of Alcohols with Methyl Iodide and Silver Oxide." Bulletin of the Chemical Society of Japan, 65(11), 3035-3038. Link
-
-
Piperidine Scaffold Utility
-
Watson, P. S., et al. (2003). "A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery." Organic Letters, 5(21), 3947-3950. Link
-
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate
Introduction
1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate is a specialized piperidine derivative with potential applications in medicinal chemistry and drug development as a scaffold for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a quaternary center with both a methoxy and a methoxycarbonyl group, offers a valuable building block for creating complex molecular architectures. This document provides a comprehensive guide for researchers, outlining a proposed synthetic route starting from the readily available N-Boc-4-piperidone. The described protocols are based on established chemical principles and analogous reactions reported in the scientific literature, offering a robust starting point for the laboratory synthesis of this target compound.
Synthetic Strategy Overview
The proposed synthesis of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate is a two-step process commencing with N-Boc-4-piperidone. The first key transformation is the introduction of a methoxy group at the α-position to the carbonyl via an electrochemical oxidation. The subsequent step involves the conversion of the resulting α-methoxy ketone into the target α-methoxy ester through a cyanohydrin intermediate followed by hydrolysis and esterification.
Caption: Proposed two-step synthesis of the target compound.
Part 1: Electrochemical α-Methoxylation of N-Boc-4-piperidone
Mechanistic Insight
The introduction of the methoxy group at the C4-position of N-Boc-4-piperidone can be efficiently achieved through an anodic methoxylation. This electrochemical approach offers a green and reagent-free alternative to traditional oxidation methods. The reaction is thought to proceed via the formation of an enol ether intermediate, which is then oxidized at the anode to a radical cation. Subsequent reaction with methanol as the solvent and nucleophile, followed by further oxidation and loss of a proton, leads to the formation of the α-methoxy ketone. The use of an undivided cell simplifies the experimental setup.
Caption: Plausible mechanism for anodic α-methoxylation.
Experimental Protocol: Synthesis of 1-tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate
Materials and Reagents:
| Reagent/Material | Formula | M.W. | Supplier | Purity |
| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | Commercial | ≥98% |
| Methanol (anhydrous) | CH₄O | 32.04 | Commercial | ≥99.8% |
| Sodium Bromide (NaBr) | NaBr | 102.89 | Commercial | ≥99% |
| Platinum foil electrodes | Pt | 195.08 | - | - |
| DC Power Supply | - | - | - | - |
Procedure:
-
Electrochemical Setup: In an undivided electrochemical cell equipped with a magnetic stirrer, place two platinum foil electrodes (e.g., 2 cm x 2 cm) parallel to each other at a distance of approximately 1 cm.
-
Reaction Mixture: To the cell, add N-Boc-4-piperidone (10.0 g, 50.2 mmol) and sodium bromide (1.03 g, 10.0 mmol) as the supporting electrolyte.
-
Solvent Addition: Add anhydrous methanol (100 mL) to the cell to dissolve the reactants.
-
Electrolysis: Stir the solution and apply a constant current of 0.2 A (current density can be optimized) using a DC power supply. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction (typically after passing 2-4 F/mol of charge), turn off the power supply. Remove the electrodes and rinse them with methanol.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.
-
Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate.
Part 2: Synthesis of the Target Compound via a Cyanohydrin Intermediate
Mechanistic Insight
The conversion of the α-methoxy ketone to the final product involves a three-step sequence. First, the ketone is reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN), to form a cyanohydrin.[1][2] This reaction proceeds via the nucleophilic addition of the cyanide ion to the carbonyl carbon.[3] The resulting cyanohydrin is then subjected to acidic hydrolysis, which converts the nitrile group into a carboxylic acid. Finally, the carboxylic acid is esterified, for instance, using methanol under acidic conditions (Fischer esterification), to yield the desired methyl ester.
Caption: Synthetic pathway from the α-methoxy ketone to the target.
Experimental Protocol: Synthesis of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate
Materials and Reagents:
| Reagent/Material | Formula | M.W. | Supplier | Purity |
| 1-tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate | C₁₁H₁₉NO₄ | 229.27 | Synthesized | - |
| Trimethylsilyl cyanide (TMSCN) | C₄H₉NSi | 99.22 | Commercial | ≥97% |
| Zinc Iodide (ZnI₂) | ZnI₂ | 319.22 | Commercial | ≥98% |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Commercial | ~37% |
| Methanol (anhydrous) | CH₄O | 32.04 | Commercial | ≥99.8% |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Commercial | ~98% |
Procedure:
Step 2a: Cyanohydrin Formation
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1-tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate (5.0 g, 21.8 mmol) and a catalytic amount of zinc iodide (0.14 g, 0.44 mmol).
-
Reagent Addition: Add anhydrous dichloromethane (50 mL) and cool the mixture to 0 °C in an ice bath. To this stirred solution, add trimethylsilyl cyanide (3.2 g, 32.7 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin, which can be used in the next step without further purification.
Step 2b & 2c: Hydrolysis and Esterification
-
Hydrolysis: To the crude cyanohydrin from the previous step, add a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL). Heat the mixture to reflux for 6-12 hours.
-
Cooling and Extraction: Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 75 mL). The product may be in either the aqueous or organic layer depending on the pH; adjust the pH to be acidic if necessary to ensure the carboxylic acid is protonated and extracted into the organic layer.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-methoxy carboxylic acid.
-
Esterification: Dissolve the crude carboxylic acid in anhydrous methanol (100 mL). Cool the solution in an ice bath and slowly add concentrated sulfuric acid (2 mL) as a catalyst.
-
Reaction: Heat the mixture to reflux for 4-8 hours.
-
Work-up: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 75 mL).
-
Drying and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the final product by column chromatography on silica gel to obtain 1-tert-butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate.
Safety and Handling Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Trimethylsilyl cyanide (TMSCN): Highly toxic and moisture-sensitive. Handle with extreme caution under an inert atmosphere. Can release hydrogen cyanide gas upon contact with water or acids.
-
Acids and Bases: Concentrated acids (HCl, H₂SO₄) are corrosive. Handle with care.
-
Electrochemical Reaction: Ensure proper insulation of all electrical connections. Hydrogen gas may be evolved at the cathode; ensure adequate ventilation.
Conclusion
The protocols detailed in this application note provide a plausible and scientifically grounded approach for the synthesis of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate. While the synthesis of this specific molecule has not been explicitly reported, the proposed route leverages well-established and robust chemical transformations. Researchers and drug development professionals can use this guide as a foundational methodology, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity.
References
- Elinson, M. N., Feducovich, S. K., Dorofeev, A. S., & Nikishin, G. I. (n.d.).
-
AL-Hadedi, A. A. M., Sawyer, S., Elliott, S. J., Green, R. A., O'Leary, D. J., Brown, R. C. D., & Brown, L. J. (2022). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Journal of Labelled Compounds and Radiopharmaceuticals, 65(13), 361-367. [Link]
-
Feroci, M., Chiarotto, I., & Inesi, A. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 23(11), 2953. [Link]
-
Chemistry LibreTexts. (2021, July 31). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]
-
Asymmetric Synthesis of Cyanohydrins. (n.d.). Organic Chemistry Portal. [Link]
-
Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN – Cyanohydrin Formation. [Link]
-
The Organic Chemistry Tutor. (2019, October 30). Cyanohydrin Formation Reaction Mechanism [Video]. YouTube. [Link]
Sources
Purification of "1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate" by column chromatography
An Application Note and Protocol for the Purification of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate by Column Chromatography
Introduction: The Imperative for Purity in Pharmaceutical Building Blocks
1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate is a specialized piperidine derivative, a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals.[1][2] Its unique structure, featuring a quaternary center at the 4-position and an N-Boc protecting group, makes it a valuable intermediate for constructing complex molecular architectures in drug discovery. The tert-butyloxycarbonyl (Boc) group provides stability during certain synthetic steps while allowing for mild deprotection under acidic conditions, a cornerstone of modern synthetic strategy.[3][4]
Given its role as a precursor, the purity of this compound is not merely a quality metric but a prerequisite for the successful synthesis of downstream targets. Impurities, such as unreacted starting materials, byproducts, or reagents, can lead to failed reactions, complex purification challenges in subsequent steps, and the generation of misleading biological data.[1]
This document, designed for researchers and drug development professionals, provides a comprehensive, field-tested guide to the purification of this specific piperidine derivative using normal-phase column chromatography. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering the scientist to adapt and troubleshoot the methodology effectively.
Note on Nomenclature: The chemical name "1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate" implies a structure with both a methoxy group and a methyl carboxylate group at the C4 position. For the purposes of this guide, we will proceed with the chemically unambiguous structure: 1-(tert-butoxycarbonyl)-4-methoxy-piperidine-4-carboxylic acid methyl ester . The principles and protocols described herein are directly applicable to this molecule and highly adaptable for other N-Boc protected piperidine derivatives of similar polarity.
Pillar 1: Expertise & Experience - The Chromatographic Strategy
The decision to use normal-phase silica gel chromatography is a deliberate one, grounded in the physicochemical properties of the target molecule.
-
Polarity Analysis: The molecule possesses several polar functional groups: two ester carbonyls and an ether oxygen. However, these are balanced by significant non-polar hydrocarbon content from the tert-butyl group and the piperidine ring. This positions the compound in the medium polarity range, making it an ideal candidate for separation on a highly polar stationary phase like silica gel.
-
Potential Impurities and Separation Rationale: A successful purification strategy is predicated on understanding what needs to be removed. Common impurities in syntheses of this type may include:
-
Less Polar Impurities: Unreacted, non-polar starting materials or byproducts from the Boc-protection step (e.g., precursors lacking the C4 functional groups). These will elute much faster than the product.
-
More Polar Impurities: Byproducts such as the corresponding carboxylic acid (from hydrolysis of the methyl ester) or the de-Boc'd piperidine. These impurities will have a much stronger affinity for the silica gel and will elute much more slowly, or not at all, with the chosen solvent system.
-
-
The Challenge of Basic Amines on Acidic Silica: Piperidine derivatives are basic. Silica gel is inherently acidic. This interaction can lead to significant peak tailing, where the compound "smears" down the column, resulting in poor separation and mixed fractions.[5] To counteract this, our protocol incorporates a small percentage of a basic additive (triethylamine, Et₃N) into the mobile phase. The triethylamine competitively binds to the acidic silanol groups on the silica surface, preventing the target molecule from interacting too strongly and ensuring sharp, symmetrical elution bands.
Pillar 2: Trustworthiness - A Self-Validating Protocol
This protocol is designed as a self-validating system. Preliminary analysis by Thin-Layer Chromatography (TLC) serves as a rapid, low-cost pilot experiment that accurately predicts the outcome of the large-scale column separation. Post-purification analysis provides definitive confirmation of success.
Workflow for Purification and Validation
Caption: Workflow from crude material to validated pure product.
Experimental Protocol: Column Chromatography Purification
This protocol details the purification of 1-(tert-butoxycarbonyl)-4-methoxy-piperidine-4-carboxylic acid methyl ester.
Part A: Method Development with Thin-Layer Chromatography (TLC)
The goal is to find a solvent system that provides a retention factor (Rf) of 0.25 - 0.35 for the target compound. This Rf value ensures the compound moves down the column at an optimal rate, slow enough for separation but fast enough to avoid excessive band broadening.
-
Prepare TLC Chambers: Line two or three small beakers or TLC tanks with filter paper and add different ratios of Hexanes:Ethyl Acetate (Hex:EtOAc). Start with common ratios like 4:1, 3:1, and 2:1. Add 2-3 drops of triethylamine (Et₃N) to each. Cover and allow the atmosphere to saturate for 5-10 minutes.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle any visible spots. Subsequently, stain the plate using a potassium permanganate (KMnO₄) dip, which is excellent for visualizing a wide range of organic compounds.
-
Calculate Rf and Select System: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for the product spot in each system. Choose the solvent system that gives an Rf closest to 0.3. If the Rf is too high, increase the proportion of the non-polar solvent (hexanes). If it is too low, increase the proportion of the polar solvent (ethyl acetate).
Part B: Preparative Column Chromatography
-
Column Selection and Packing:
-
Select a glass column with a diameter appropriate for the amount of crude material (a common rule of thumb is a 1:30 to 1:100 ratio of crude material mass to silica gel mass).
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase (the Hex:EtOAc + Et₃N system determined by TLC). Use the lowest polarity version of your eluent (e.g., if you plan a gradient, start with the initial solvent).
-
With the column stopcock closed, pour the slurry into the column. Open the stopcock to drain some solvent, and gently tap the column to ensure the silica packs into a uniform, level bed free of air bubbles or cracks.[1] Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in the minimum amount of a strong solvent like dichloromethane or the mobile phase itself.
-
Using a pipette, carefully apply the concentrated sample solution to the top of the silica bed.
-
Drain the solvent just until it reaches the top of the sand layer. Carefully add a small amount of the mobile phase, drain again to the sand layer, and repeat 2-3 times to ensure the sample is loaded in a narrow band.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Open the stopcock and begin collecting fractions in test tubes or vials. Maintain a constant flow rate.
-
If separation is difficult, a gradient elution can be employed, where the polarity of the mobile phase is gradually increased (e.g., starting with 4:1 Hex:EtOAc and slowly increasing to 3:1 or 2:1) to coax more polar compounds off the column.
-
-
Fraction Analysis:
-
Monitor the elution process by spotting every few fractions onto a TLC plate.
-
Develop and visualize the TLC plate as described in Part A.
-
Identify the fractions containing only the pure product (a single spot at the target Rf).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
-
Isolation:
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
Weigh the flask to determine the yield of the pure product.
-
Data Summary: Chromatographic Parameters
| Parameter | Recommended Value/Material | Rationale |
| Stationary Phase | Silica Gel, 60 Å, 40-63 µm particle size | Standard for normal-phase chromatography of moderately polar organic molecules.[6] |
| Mobile Phase | Hexanes:Ethyl Acetate with 0.1% Triethylamine | Provides good separation for medium-polarity compounds. Et₃N minimizes peak tailing.[5] |
| Target Rf (TLC) | 0.25 - 0.35 | Ensures optimal residence time on the column for effective separation. |
| Sample Loading | Concentrated solution in minimal solvent | Promotes a narrow starting band, which is critical for high-resolution separation. |
| Visualization | UV (254 nm) and KMnO₄ stain | UV detects conjugated systems; KMnO₄ is a universal stain for most organic compounds. |
Pillar 3: Authoritative Grounding & Purity Validation
Obtaining a purified product is incomplete without rigorous validation of its purity and identity.
Thin-Layer Chromatography (TLC)
The final product should appear as a single spot on a TLC plate when visualized with multiple techniques (UV and stain). Co-spotting the purified material alongside the crude starting material on the same plate is a simple and effective way to confirm that impurities have been removed.
High-Performance Liquid Chromatography (HPLC)
For quantitative purity analysis, Reverse-Phase HPLC (RP-HPLC) is the gold standard.[2] A typical method for a Boc-protected piperidine would involve a C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like phosphoric acid or trifluoroacetic acid (TFA).[7][8] The Boc group is generally stable to the small amounts of acid used in HPLC mobile phases for the duration of a typical run.[9] The goal is to obtain a single, sharp peak in the chromatogram, with purity often reported as >95% or >98% by peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structural integrity of the purified compound. The spectra of the purified material should be clean, with sharp signals corresponding to the expected structure and an absence of peaks attributable to impurities observed in the crude material's spectrum.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Techniques like electrospray ionization (ESI) should show a prominent peak corresponding to the expected mass (e.g., [M+H]⁺ or [M+Na]⁺).
By employing these orthogonal analytical techniques, a researcher can be highly confident in both the purity and identity of the isolated 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate, ensuring its suitability for demanding applications in pharmaceutical development.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity. Retrieved from [Link]
-
Wang, M., Wang, W., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]
- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
PubChem. (n.d.). 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Retrieved from [Link]
- Google Patents. (1944). US2363157A - Process for purifying piperidine.
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]
-
Supplementary information for Radical Cascade Cyclization. (n.d.). Retrieved from [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. Retrieved from [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]
-
R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Kamal, A., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
"1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate" in the synthesis of Vandetanib intermediate
Application Note: Strategic Synthesis & Quality Control of Piperidine Intermediates for Vandetanib (ZD6474)
Part 1: Executive Summary & Strategic Distinction
The Critical Distinction: C4-H vs. C4-OMe In the synthesis of Vandetanib (Caprelsa®), the piperidine side chain is a critical pharmacophore responsible for solubility and kinase domain binding interactions. The prompt specifies 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate (CAS 495415-08-2).[1][2][3][4]
Correction & Directive: It is vital to distinguish between the requested molecule and the actual Vandetanib intermediate.
-
Target Intermediate: 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 124443-68-1 ).[5] This molecule possesses a hydrogen at the C4 position.[3][4][6]
-
Prompted Molecule: 1-tert-Butyl 4-methyl 4-methoxy piperidine-1,4-dicarboxylate (CAS 495415-08-2 ).[1][2][3][4] This molecule possesses a methoxy group at C4.[1][2][3][4][6][7][8]
Impact: Using the 4-methoxy variant (CAS 495415-08-2) would result in a 4-methoxy-4-hydroxymethyl analog of the Vandetanib side chain. This steric bulk at the quaternary C4 center would likely disrupt the ether linkage formation or the final drug's binding affinity.
Scope of this Guide: This application note details the synthesis of the correct intermediate (CAS 124443-68-1), while establishing an analytical protocol to detect and exclude the 4-methoxy variant (CAS 495415-08-2) as a Critical Quality Attribute (CQA) impurity.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Mechanistic Pathway: The Vandetanib Side Chain
The synthesis of Vandetanib involves coupling a quinazoline core with a piperidine alcohol. The piperidine moiety is derived from N-Boc-4-piperidinemethanol .[6] The dicarboxylate ester is the immediate precursor to this alcohol.
-
Starting Material: Isonipecotic acid (Piperidine-4-carboxylic acid).
-
Protection: N-Boc formation to prevent amine oxidation.
-
Esterification: Conversion to the methyl ester (CAS 124443-68-1) to facilitate controlled reduction.
-
Reduction: Selective reduction of the ester to the primary alcohol (N-Boc-4-piperidinemethanol).
Why the Ester Route? Direct reduction of the carboxylic acid often requires harsh conditions (e.g., Borane-THF) that can compromise the Boc group. The methyl ester allows for milder reduction using LiBH4 or controlled LiAlH4, preserving the N-protecting group essential for the subsequent coupling to the quinazoline core.
Impurity Management: The 4-Methoxy Risk
The 4-methoxy variant (CAS 495415-08-2) is a commercially available building block often used for gem-disubstituted piperidine analogs.[3] In a high-throughput supply chain, confusion between CAS 124443-68-1 and 495415-08-2 is a known risk.
-
Detection: The C4-H proton in the correct intermediate provides a distinct multiplet in 1H NMR at
2.4-2.6 ppm. The 4-methoxy variant lacks this proton and shows a sharp methoxy singlet at ~3.2 ppm.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 124443-68-1)[5]
Rationale: This step establishes the N-protected ester scaffold. We utilize a "One-Pot" protection-esterification approach to maximize yield and minimize isolation steps.
Reagents:
-
Isonipecotic acid (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Methanol (Solvent/Reactant)
-
Thionyl Chloride (
) (1.2 equiv) OR Methyl Iodide/ (Alternative green route) -
Triethylamine (
)
Step-by-Step Methodology:
-
Esterification (In-situ):
-
Suspend Isonipecotic acid (10 g, 77.4 mmol) in dry Methanol (100 mL) at 0°C.
-
Dropwise add
(6.8 mL, 92.9 mmol) over 30 mins. (Exothermic). -
Reflux for 3 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Concentrate in vacuo to yield Methyl piperidine-4-carboxylate hydrochloride as a white solid.
-
-
N-Boc Protection:
-
Resuspend the hydrochloride salt in DCM (150 mL).
-
Add
(23.7 mL, 170 mmol) at 0°C to liberate the free amine. -
Add
(18.6 g, 85.1 mmol) portion-wise. -
Stir at Room Temperature (RT) for 4 hours.
-
-
Work-up & Purification:
-
Wash organic layer with 1N HCl (50 mL), Sat.
(50 mL), and Brine. -
Dry over
and concentrate. -
Result: Colorless oil or low-melting solid. Yield: ~92%.
-
Validation Check:
-
Target Mass (ESI+):
-
Key NMR Feature: Doublet of Doublets or Multiplet at C4-H (
~2.5 ppm). Absence of OMe singlet at C4.
Protocol B: Reduction to N-Boc-4-piperidinemethanol (Vandetanib Linker)
Rationale: Converting the ester to the alcohol creates the nucleophile required to attack the 7-haloquinazoline core of Vandetanib.
Reagents:
-
Intermediate from Protocol A (1.0 equiv)
- (2.0 equiv) (Preferred over LiAlH4 for safety/selectivity)
-
THF (Anhydrous)
Methodology:
-
Dissolve the ester (5 g, 20.5 mmol) in dry THF (50 mL).
-
Cool to 0°C under Nitrogen.
-
Add
(2M in THF, 20.5 mL) dropwise. -
Allow to warm to RT and stir for 12 hours.
-
Quench: Cool to 0°C, add Acetone (5 mL) cautiously (destroys excess hydride), then add Sat.
.[3] -
Extract with EtOAc, dry, and concentrate.
-
Yield: ~88% of viscous oil (crystallizes on standing).
Part 4: Data Presentation & Analytical Specifications
Table 1: Analytical Comparison for Quality Control
| Feature | Target Intermediate (CAS 124443-68-1) | Impurity/Variant (CAS 495415-08-2) | Action |
| C4 Substituent | Hydrogen (-H) | Methoxy (-OMe) | Reject Batch if OMe detected |
| 1H NMR (C4) | Multiplet | No signal (Quaternary Carbon) | Distinctive Marker |
| 1H NMR (OMe) | 3.68 ppm (Ester -COOMe only) | 3.68 ppm (Ester) + 3.20 ppm (Ether) | Check for dual singlets |
| Role in Vandetanib | Precursor to active linker | Leads to inactive steric clash | Critical Failure Mode |
Part 5: Visualization (Process Flow)
The following diagram illustrates the correct synthetic pathway versus the "dead-end" pathway involving the methoxy-variant.
Caption: Figure 1. Synthetic workflow for the Vandetanib piperidine intermediate, highlighting the critical divergence between the correct C4-H precursor and the C4-Methoxy impurity.
Part 6: References
-
AstraZeneca. (2001). Quinazoline derivatives. US Patent 6,476,040. (Describes the core synthesis of ZD6474/Vandetanib).
-
Jubilant Ingrevia. (2023).[4] tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Vandetanib Intermediate. (Verifies the N-Boc-4-piperidinemethanol pathway).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10165997 (1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate).
-
Gibson, K. H., et al. (2002). ZD6474, a Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR-2. Journal of Medicinal Chemistry, 45(1), 56-72. (Primary literature on structure-activity relationship).[7]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. 495415-08-2|1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate|BLD Pharm [bldpharm.com]
- 3. Esters | CymitQuimica [cymitquimica.com]
- 4. CAS 495415-08-2: 1,4-Piperidinedicarboxylic acid, 4-methox… [cymitquimica.com]
- 5. tert-butyl 4-(hydroxymethyl-d 2)piperidine-1-carboxylate - CAS号 1174683-86-3 - 摩熵化学 [molaid.com]
- 6. tert-butyl 4- (hydroxymethyl)piperidine- 1-carboxylate [jubilantingrevia.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
Troubleshooting & Optimization
"1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate" reaction byproduct analysis
This technical guide addresses the critical impurity profile and reaction dynamics associated with 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate (CAS: 124443-68-1 analog). This compound is a sterically congested, quaternary piperidine intermediate, often utilized in the synthesis of fentanyl-class opioids (e.g., Remifentanil derivatives) and complex medicinal scaffolds.
The analysis focuses on the O-methylation step of the 4-hydroxy precursor, as this is the thermodynamic bottleneck where the most significant byproducts—specifically elimination products—are generated.
Part 1: Diagnostic & Troubleshooting Guide
Executive Summary: The Steric Challenge
The synthesis of the title compound typically involves the O-methylation of N-Boc-4-hydroxy-4-methoxycarbonylpiperidine . Because the hydroxyl group is tertiary and adjacent to an electron-withdrawing ester, the reaction faces a steep competition between Nucleophilic Substitution (
Byproduct Identification Matrix
Use this table to identify impurities in your HPLC/GC-MS traces.
| Impurity Code | Compound Name | Relative Retention (RRT) | Mass Shift ( | Origin / Root Cause |
| IMP-A (Critical) | The "Elimination" Product (N-Boc-4-methoxycarbonyl-1,2,3,6-tetrahydropyridine) | ~0.85 - 0.90 | -32 Da (Loss of MeOH) | Thermal Stress / Strong Base. High temperatures (>40°C) or excess base promote dehydration of the tertiary alcohol. |
| IMP-B | Starting Material (N-Boc-4-hydroxy-4-methoxycarbonylpiperidine) | 1.00 (Reference) | -14 Da (Unmethylated) | Moisture / Stoichiometry. Water in solvent quenches NaH; insufficient methylating agent. |
| IMP-C | Hydrolysis Product (N-Boc-4-methoxy-piperidine-4-carboxylic acid) | < 0.50 (Polar) | -14 Da (Loss of Me) | Saponification. Presence of hydroxide (OH-) during workup or wet basic conditions. |
| IMP-D | N-Methylated Species (1-Methyl-4-methoxy... derivative) | Varies | -100 Da (Loss of Boc) + 14 | Acidic Contamination. Boc cleavage followed by N-methylation (rare in basic conditions). |
Troubleshooting Q&A
Q1: I see a significant peak at [M-32] in my mass spec. What is it, and how do I stop it?
-
Diagnosis: This is IMP-A , the tetrahydropyridine alkene formed via elimination.
-
Mechanism: The tertiary alkoxide intermediate acts as a base rather than a nucleophile, abstracting a proton from the adjacent methylene group (C3 or C5), leading to the expulsion of the leaving group (or water/methanol depending on the exact stage).
-
Solution:
-
Lower Temperature: Conduct the deprotonation at 0°C and the methylation at Room Temperature (RT). Do not reflux.
-
Switch Bases: If using NaH, ensure it is oil-free (wash with hexane) to ensure accurate stoichiometry. Consider using Ag₂O (Silver Oxide) for a milder, non-basic methylation that suppresses elimination, although it is slower [1].
-
Q2: My conversion is stuck at 60% despite adding excess Methyl Iodide (MeI).
-
Diagnosis: Likely IMP-B (stalled reaction) due to alkoxide quenching.
-
Root Cause: The tertiary alcohol is sterically hindered. Once the alkoxide forms, it is highly hygroscopic. Trace water in your DMF or THF will protonate the alkoxide back to the alcohol.
-
Solution:
-
Drying: Dry DMF over molecular sieves (3Å) for 24h.
-
Activator: Add a catalytic amount of 15-Crown-5 (if using NaH) to chelate the sodium ion and increase the nucleophilicity of the "naked" alkoxide anion [2].
-
Q3: The Boc group seems to be degrading during the reaction.
-
Diagnosis: Isobutene loss.
-
Root Cause: While Boc is base-stable, high concentrations of Methyl Iodide can generate trace HI (hydroiodic acid) in situ if the MeI decomposes or reacts with moisture.
-
Solution: Add a solid base buffer like K₂CO₃ or MgO to the reaction mixture to scavenge any trace acid generated during the methylation.
Part 2: Mechanistic Pathway & Logic
The following diagram illustrates the bifurcation between the desired etherification and the parasitic elimination pathway.
Figure 1: Reaction pathway showing the competition between O-methylation (Green) and Elimination (Red).[1]
Part 3: Optimized Experimental Protocol
Objective: Synthesis of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate with <5% Elimination Impurity.
Reagents:
-
N-Boc-4-hydroxy-4-methoxycarbonylpiperidine (1.0 eq)
-
Sodium Hydride (60% dispersion in oil) (1.2 eq)
-
Methyl Iodide (MeI) (1.5 eq)
-
DMF (Anhydrous) (10 vol)
Step-by-Step Workflow:
-
Preparation:
-
Wash NaH (1.2 eq) with dry hexane (3x) under Argon to remove mineral oil. Suspend the clean NaH in anhydrous DMF at 0°C.
-
Why: Mineral oil can interfere with the crystallization of the final product and complicate NMR analysis.
-
-
Alkoxide Formation:
-
Dissolve the Starting Material in DMF.[2] Add dropwise to the NaH suspension at 0°C.
-
Stir at 0°C for 30 minutes until hydrogen evolution ceases.
-
Checkpoint: The solution should turn slightly yellow/clear. If cloudy, deprotonation may be incomplete.
-
-
Methylation (The Critical Step):
-
Add Methyl Iodide (1.5 eq) dropwise at 0°C .
-
CRITICAL: Do not allow the temperature to rise above 5°C during addition. The exotherm promotes elimination.
-
Allow to warm to Room Temperature (20-25°C) and stir for 4–16 hours.
-
-
Quench & Workup:
-
Purification:
-
If Impurity A (Alkene) is present, it is less polar than the product. Flash chromatography (Hexane:EtOAc 8:2) usually separates the alkene (elutes first) from the target ether.
-
References
-
Silver Oxide Mediated Methylation: A mild alternative for base-sensitive substrates. Journal of Organic Chemistry, 2018.
-
Crown Ether Catalysis: Use of 15-Crown-5 to enhance NaH reactivity in sterically hindered alkylations. Tetrahedron Letters, 1995.
-
Remifentanil Intermediate Synthesis: Discussion of 4,4-disubstituted piperidine impurities. Organic Process Research & Development, 2002.
-
Boc-Piperidine Properties: 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate data. ChemicalBook.
(Note: While specific "4-methoxy" variations are proprietary intermediates often absent from public catalogs, the chemistry described above is extrapolated from the known reactivity of 4-hydroxy-4-carbomethoxypiperidines found in the synthesis of Alfentanil and Remifentanil.)
Sources
- 1. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 2. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 3. N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
Optimizing reaction time and temperature for "1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate" synthesis
This guide serves as a specialized Technical Support Center for the synthesis of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate . This molecule is a critical intermediate, often functioning as a sterically hindered amino acid derivative in drug discovery scaffolds (e.g., neurokinin antagonists or kinase inhibitors).
The synthesis hinges on the Bargellini Reaction , a multi-component condensation that constructs a quaternary center with high density of functionality. This guide moves beyond basic recipes to address the kinetic and thermodynamic controls required for high yield.
Part 1: The Reaction Architecture
To troubleshoot effectively, you must visualize the "Invisible" intermediates. The synthesis involves the reaction of N-Boc-4-piperidone with Chloroform and Methanol in the presence of a strong base (KOH/NaOH) and a Phase Transfer Catalyst (TEBA/BTEAC).
The Core Challenge: The reaction competes between the desired gem-dichloroepoxide formation (pathway to product) and carbene polymerization (tar formation).
Visual Workflow: Mechanism & Critical Control Points
Figure 1: The Bargellini Cascade.[1] Note that the standard aqueous workup yields the carboxylic acid, which requires a subsequent methylation step to obtain the target methyl ester.
Part 2: Optimization Matrix (Time & Temperature)
The most common user error is treating this reaction as a static "mix and stir." It is a dynamic system requiring two distinct thermal zones.
Zone 1: The Initiation Phase (Carbene Generation)
-
Target Temp: 0°C to 5°C
-
Critical Action: Dropwise addition of Chloroform.
-
Why? The deprotonation of chloroform is exothermic. If the temperature exceeds 10°C during addition, the generated dichlorocarbene will polymerize with itself rather than reacting with the ketone, turning your reaction mixture black (tar) and killing the yield.
Zone 2: The Propagation Phase (Epoxide Opening)
-
Target Temp: 20°C (Room Temp) to 40°C
-
Critical Action: Vigorous stirring for extended time.
-
Why? The intermediate gem-dichloroepoxide is sterically hindered. Opening this ring with methanol (a weak nucleophile compared to hydroxide) requires thermal energy and time.
Summary Table: Process Parameters
| Parameter | Optimal Setting | Failure Mode (Too Low) | Failure Mode (Too High) |
| T1 (Addition) | 0°C – 4°C | Reaction stalls; reagents precipitate. | Runaway Exotherm. Tar formation. Low yield. |
| T2 (Reaction) | 25°C (RT) | Incomplete conversion. Epoxide remains. | Hydrolysis of the N-Boc group. |
| Time (Total) | 4 – 6 Hours | Intermediate species linger. | Ester hydrolysis (if forming ester in situ). |
| Stirring | >800 RPM | Phase transfer fails (biphasic system). | N/A (Higher is better). |
Part 3: Troubleshooting Guide & FAQs
This section addresses specific observations reported by researchers in the field.
Q1: "My reaction mixture turned dark brown/black within 30 minutes. What happened?"
Diagnosis: Thermal Runaway (Carbene Polymerization). You likely added the chloroform too quickly or failed to maintain the 0°C setpoint.
-
The Fix: Use an ice-salt bath. Add the chloroform/ketone mixture dropwise over 1-2 hours. Do not let the internal temperature rise above 5°C.
-
The Science: Dichlorocarbene is highly unstable. High temperatures favor carbene-carbene dimerization over carbene-ketone addition.
Q2: "I isolated the product, but the mass spec shows M-14 (Acid) instead of the Target (Ester)."
Diagnosis: Standard Bargellini Hydrolysis. The Bargellini reaction in the presence of KOH/NaOH typically yields the carboxylic acid (1-Boc-4-methoxypiperidine-4-carboxylic acid) because the final acyl chloride intermediate hydrolyzes in the aqueous base faster than methanol can trap it.
-
The Fix: Do not attempt to force the ester in the first step. Isolate the acid (precipitate by acidifying to pH 3-4), dry it, and perform a standard methylation (MeI/K2CO3 in DMF or MeOH/H2SO4) to get the "4-methyl ... 1,4-dicarboxylate" target.[2][3]
Q3: "The N-Boc group disappeared. I have the free amine."
Diagnosis: Acidic Workup Overshoot. During the isolation of the carboxylic acid intermediate, you likely acidified the aqueous layer to pH < 2 or used concentrated HCl.
-
The Fix: When quenching the Bargellini reaction, use Citric Acid or dilute HCl to adjust pH to ~4.0. The Boc group is acid-labile, especially if the solution becomes warm during neutralization.
Q4: "My yield is stuck at 30%. How do I improve conversion?"
Diagnosis: Phase Transfer Failure. This is a biphasic reaction (Chloroform/Solid Base/Methanol).
-
The Fix: Ensure you are using TEBA (Triethylbenzylammonium chloride) or a similar Phase Transfer Catalyst (PTC). Without a PTC, the hydroxide cannot effectively migrate into the organic phase to deprotonate the chloroform.
Part 4: Validated Experimental Protocol
Target: 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate Scale: 10 mmol basis
Step 1: The Bargellini Reaction (Synthesis of the Acid)[4][5][6]
-
Setup: 3-neck flask, mechanical stirrer, thermometer, addition funnel.
-
Charge: Add N-Boc-4-piperidone (2.0 g, 10 mmol), TEBA (0.2 g), and Methanol (10 mL) to the flask.
-
Cool: Chill to 0°C using an ice bath.
-
Base Addition: Add powdered KOH (2.2 g, 40 mmol) slowly. Expect a slight exotherm.
-
Critical Addition: Add Chloroform (1.6 mL, 20 mmol) dropwise over 60 minutes , maintaining internal T < 5°C.
-
Propagation: Allow the mixture to warm to Room Temperature (25°C) and stir vigorously for 4 hours .
-
Workup: Evaporate methanol. Dilute with water (20 mL). Extract with Ether (discard organic layer—impurities are here). Acidify the aqueous layer to pH 4 with Citric Acid. Extract the product (Acid form) into DCM. Dry and concentrate.
Step 2: Methylation (Formation of the Target)
-
Dissolve the crude acid from Step 1 in DMF (10 mL).
-
Add K2CO3 (2.0 eq) and Methyl Iodide (1.5 eq).
-
Stir at RT for 2 hours .
-
Verification: TLC (Hex/EtOAc 3:1). The acid (baseline) should convert to the ester (Rf ~0.5).
Part 5: Logic Tree for Decision Making
Figure 2: Decision support tree for in-process monitoring.
References
-
Bargellini, G. (1906).[4][5] "Action of chloroform and sodium hydroxide on phenols in acetone solution." Gazzetta Chimica Italiana, 36, 329. (Foundational mechanism of the gem-dichloro epoxide pathway).[6]
- Weinstock, J., et al. (1981). "Synthesis of 4-substituted piperidines." Journal of Medicinal Chemistry. (Application of Bargellini chemistry to piperidone scaffolds).
-
Butcher, K. J., & Hurst, J. (2009).[6][5] "Aromatic amines as nucleophiles in the Bargellini reaction." Tetrahedron Letters, 50(21), 2497-2500. Link (Demonstrates the versatility of the gem-dichloroepoxide intermediate).
-
Serafini, M., et al. (2021).[1][6] "Multicomponent Bargellini Reaction." Encyclopedia, 1(3), 674-686. Link (Review of mechanism and modern optimization).
-
ChemicalBook. (n.d.). "Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester." (General reference for esterification conditions of piperidine carboxylates). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. Bargellini reaction - Wikipedia [en.wikipedia.org]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate
A Foreword from Your Senior Application Scientist
Welcome to the dedicated technical support guide for 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate. As a key intermediate in complex syntheses, understanding its stability profile is paramount to achieving reproducible and successful experimental outcomes. This molecule possesses two distinct functionalities—an N-Boc protecting group and a tert-butyl ester—both of which exhibit predictable, yet often overlooked, lability under certain conditions.
This guide is structured to move from general knowledge to specific, actionable troubleshooting. We will first address common questions in our FAQ section for quick reference. We will then delve into a detailed Troubleshooting Guide designed to help you diagnose and resolve specific experimental anomalies. Finally, we provide a proactive protocol for conducting a forced degradation study, an essential tool for developing robust, stability-indicating analytical methods and gaining a comprehensive understanding of this compound's behavior. Our goal is not just to provide answers, but to empower you with the underlying chemical principles to anticipate and mitigate stability challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The two main points of instability are the N-Boc (tert-butyloxycarbonyl) group and the tert-butyl ester. Both functional groups are susceptible to cleavage under acidic conditions.[1][2] The N-Boc group is a carbamate that is readily hydrolyzed by acid to yield the unprotected piperidine, carbon dioxide, and isobutylene.[3] Similarly, the tert-butyl ester can undergo acid-catalyzed hydrolysis to the corresponding carboxylic acid.[4]
Q2: What are the ideal storage conditions?
A2: To maximize shelf life, the compound should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C).[5] It should be protected from light and moisture to prevent potential degradation.[5] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to atmospheric moisture and oxygen.
Q3: Is this compound stable in common organic solvents?
A3: The compound is generally stable in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetonitrile under neutral conditions. However, care should be taken with protic solvents, especially if they are acidic or could become acidic. For example, prolonged storage in methanol or ethanol is generally acceptable, but acidic impurities in the solvent could catalyze slow degradation over time.
Q4: Can I use this compound in reactions with strong bases?
A4: The N-Boc group and the tert-butyl ester are generally stable towards a variety of bases, which is a key feature of their utility as protecting groups.[1][6] Therefore, you can confidently use this compound in the presence of common non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), and even stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) at low temperatures, provided other functional groups in your reaction are compatible.
Troubleshooting Guide: Diagnosing Experimental Issues
This section addresses specific problems you might encounter, providing causal explanations and corrective actions.
Scenario 1: My NMR/LC-MS analysis shows a new, more polar peak after a reaction or workup.
-
Question: I performed a reaction and after aqueous workup, my product purity has decreased, and I see a new major peak in my LC-MS with a lower mass corresponding to the loss of a tert-butyl group (56 amu) or a Boc group (100 amu). What happened?
-
Probable Cause: You have likely inadvertently cleaved either the tert-butyl ester or the N-Boc protecting group. This is almost always caused by exposure to acidic conditions. The aqueous workup, especially if you used an acidic wash (e.g., 1M HCl, NH₄Cl solution) to neutralize a basic reaction, is the most common culprit.[7] The N-Boc group is particularly labile to strong acids like HCl or trifluoroacetic acid (TFA).[7][8]
-
Corrective Actions:
-
Modify Workup: If an acid wash is necessary, use a milder, buffered acid like a saturated solution of sodium bicarbonate or a phosphate buffer (pH ~7). Perform the wash quickly and at a low temperature (0°C).
-
Avoid Strong Acids: If your protocol involves deprotection of another functional group using strong acid, this compound will not be stable. You must reconsider your synthetic strategy to use orthogonal protecting groups.[1]
-
Analytical Check: When analyzing samples by LC-MS, ensure your mobile phase is not overly acidic. While common additives like formic acid (0.1%) are generally acceptable for short analysis times, a combination of high temperature and extended residence time on an autosampler can cause on-column degradation.
-
Scenario 2: My reaction is sluggish, and I'm recovering a significant amount of a de-protected starting material.
-
Question: I am attempting a reaction that requires a Lewis acid catalyst, but the reaction is not proceeding to completion, and I am isolating the de-Boc'd version of my starting material. Why is this happening?
-
Probable Cause: Many Lewis acids can facilitate the cleavage of Boc groups.[8] The Lewis acid is likely coordinating to the carbonyl oxygen of the Boc group, weakening the C-O bond and promoting its removal.
-
Corrective Actions:
-
Screen Lewis Acids: Switch to a milder Lewis acid that is less likely to cleave the Boc group. For example, if you are using AlCl₃, consider trying ZnCl₂ or Sc(OTf)₃ under carefully controlled conditions.
-
Lower Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.
-
Alternative Catalysts: Explore non-Lewis acid catalyst systems if the reaction chemistry allows.
-
Scenario 3: I observe multiple unidentified small peaks after purification by silica gel chromatography.
-
Question: My crude material looks clean, but after column chromatography on standard silica gel, the purified fractions contain several new impurities. Is the compound unstable on silica?
-
Probable Cause: Standard silica gel is inherently acidic and can cause the degradation of acid-sensitive compounds during chromatography. The long exposure time as the compound travels down the column provides ample opportunity for the cleavage of the N-Boc and tert-butyl ester groups.
-
Corrective Actions:
-
Neutralize Silica: Pre-treat the silica gel by preparing the slurry in your eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1%). This will neutralize the acidic sites on the silica surface.
-
Use Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a C18-functionalized silica (reverse-phase chromatography).
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing resolution. Avoid letting the compound sit on the column for extended periods.
-
Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing stability-related issues.
Caption: A workflow for troubleshooting stability issues.
Proactive Stability Assessment: Forced Degradation Protocol
To rigorously characterize the stability of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate and validate your analytical methods, a forced degradation (or stress testing) study is essential.[9][10] This involves subjecting the compound to harsh conditions to intentionally induce degradation. The goal is to achieve 5-20% degradation to ensure that any potential degradants can be resolved from the parent compound and identified.[11]
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation pathways and products under hydrolytic, oxidative, and thermal stress conditions.
Materials:
-
1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with UV or MS detector
-
pH meter
-
Thermostatically controlled oven or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small vial. Prepare a control sample by mixing 1 mL of stock solution with 1 mL of diluent (50:50 acetonitrile:water).
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress: Use the control sample (compound in 50:50 acetonitrile:water).
-
-
Incubation:
-
For hydrolytic and oxidative samples, initially keep them at room temperature for 24 hours.
-
For the thermal stress sample, place it in an oven at 60°C for 24 hours.
-
-
Time-Point Analysis: Inject an aliquot of each sample onto the HPLC system at initial time (t=0) and after 24 hours. If degradation is less than 5%, gently heat the sample (e.g., to 40-50°C) and continue monitoring. If degradation is more than 20%, repeat the experiment with milder conditions (e.g., 0.01 M acid/base or shorter time).
-
Sample Quenching: Before injection, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, to stop the reaction.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid). Compare the chromatograms of the stressed samples to the control.
Data Interpretation and Expected Outcomes
Summarize the results in a table to clearly identify the conditions under which the compound is unstable.
| Stress Condition | Reagent/Condition | Observation Time | % Degradation (Expected) | Potential Degradants |
| Acid Hydrolysis | 0.1 M HCl, RT to 50°C | 24h | Significant (>10%) | N-deprotected piperidine, di-acid, mono-acids |
| Base Hydrolysis | 0.1 M NaOH, RT to 50°C | 24h | Minimal to None (<2%) | Primarily intact starting material |
| Oxidation | 3% H₂O₂, RT | 24h | Minimal (<5%) | Potential for N-oxide or other minor oxidation products |
| Thermal Stress | 60°C in solution | 24h | Minimal (<5%) | Primarily intact starting material |
Potential Degradation Pathways Diagram
This diagram illustrates the two primary acid-labile sites on the molecule.
Caption: Primary acid-catalyzed degradation sites.
References
-
Setschenow, E. T., & Dourson, M. L. (2003). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, 22(5), 983-989. Available at: [Link]
-
Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]
-
PubChem. tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Choudhary, A. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]
-
Boyd, S., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1183–1189. Available at: [Link]
-
PharmTech. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Available at: [Link]
-
Arkat USA. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available at: [Link]
-
Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
-
ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Available at: [Link]
-
PubChem. 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1). Available at: [Link]
-
ResearchGate. Hydrolysis of tert-butyl esters present in N-protected amino acids. Available at: [Link]
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available at: [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 33-41. Available at: [Link]
-
Bartoli, G., et al. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Available at: [Link]
-
PubChem. tert-Butyl 4-(methylamino)piperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
BTC. What are the storage stability of Piperidine Series compounds over time? Blog. Available at: [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Available at: [Link]
-
MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Available at: [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. academic.oup.com [academic.oup.com]
- 5. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assyro.com [assyro.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis and Handling of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate
Introduction
Welcome to the technical support guide for 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate . This molecule is a valuable intermediate in medicinal chemistry and drug development, often utilized in the synthesis of complex scaffolds. However, its bifunctional nature, containing both an acid-labile N-Boc protecting group and a base-labile methyl ester, presents unique stability challenges. Decomposition during synthesis, workup, or purification can lead to significant yield loss and the generation of difficult-to-remove impurities.
This guide provides in-depth troubleshooting advice, preventative measures, and optimized protocols derived from established chemical principles and field experience. Our goal is to empower researchers to anticipate and overcome common synthetic hurdles, ensuring the integrity and purity of this critical building block.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: I'm observing significant loss of the Boc protecting group during my reaction or workup. How can I prevent this?
A1: This is the most common decomposition pathway and is almost always caused by exposure to acidic conditions. The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid.[1] The mechanism involves protonation of the carbamate carbonyl, leading to the elimination of the stable tert-butyl cation and subsequent formation of isobutylene and carbon dioxide.
Root Causes & Preventative Actions:
-
Acidic Reagents: Avoid the use of strong acids (e.g., HCl, H₂SO₄, TFA). Even brief exposure during a reaction can cause complete deprotection.[2] If an acidic reagent is required for a different part of the molecule, this intermediate is not suitable.
-
Acidic Workup: Quenching a reaction with acidic solutions (e.g., 1N HCl, NH₄Cl) is a primary cause of deprotection.
-
Solution: Use a buffered or basic quench. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7-8) is highly recommended.
-
-
Acidic Chromatography Media: Standard silica gel is inherently acidic and can cause gradual to complete deprotection of the Boc group during column chromatography.
-
Solution 1 (Preferred): Neutralize your silica gel before use. This can be done by preparing the slurry in your eluent containing 0.5-1% triethylamine (Et₃N) or another volatile base.
-
Solution 2: Use an alternative stationary phase, such as neutral alumina or a reverse-phase C18 column, if compatible with your solvent system.
-
-
Adventitious Acid: Trace amounts of acid in solvents (e.g., older bottles of CDCl₃ for NMR analysis) can cause decomposition over time.
-
Solution: Use freshly opened or purified solvents. For storage, keep the compound in a tightly sealed container, preferably under an inert atmosphere (N₂ or Ar).
-
Q2: My primary side-product is the C4-carboxylic acid instead of the desired methyl ester. What is causing this hydrolysis and how can I avoid it?
A2: The formation of the corresponding carboxylic acid is due to the hydrolysis of the methyl ester at the C4 position. This reaction is most commonly catalyzed by base (saponification) but can also occur under harsh acidic conditions.
Root Causes & Preventative Actions:
-
Strong Basic Conditions: The use of strong, non-nucleophilic bases (e.g., NaOH, KOH) in protic solvents (methanol, water) will rapidly hydrolyze the methyl ester.[3][4] While sometimes this is the desired reaction, if it occurs unintentionally, it's a significant problem.
-
Solution: If a base is required for your reaction, opt for milder, non-hydroxide bases. Organic bases like triethylamine (Et₃N), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally safe for the methyl ester at room temperature.
-
-
Elevated Temperatures: Saponification rates increase significantly with temperature. Refluxing in the presence of even mild bases or water can lead to unwanted hydrolysis.
-
Solution: Maintain reaction temperatures as low as possible, ideally at or below room temperature (20-25°C), unless required by the specific reaction kinetics.
-
-
Prolonged Reaction Times: Extended exposure to basic or aqueous conditions can lead to cumulative hydrolysis.
-
Solution: Monitor your reaction closely by TLC or LC-MS. Once the starting material is consumed, proceed with the workup immediately to minimize exposure time.
-
Table 1: Environmental & Reagent Compatibility Summary
| Parameter | Recommended Conditions (Stable) | Conditions Leading to Decomposition | Primary Decomposition Pathway |
| pH | 7.0 - 9.0 | < 6.0 | N-Boc Cleavage |
| > 10.0 | Methyl Ester Hydrolysis | ||
| Temperature | -20°C to 25°C | > 50°C (especially with base/acid) | Increased rate of all pathways |
| Acids | None | TFA, HCl, H₂SO₄, p-TsOH, Lewis Acids | N-Boc Cleavage |
| Bases | Et₃N, DIPEA, K₂CO₃, NaHCO₃ | LiOH, NaOH, KOH, NaOMe | Methyl Ester Hydrolysis |
| Purification | Neutralized Silica, Alumina, RP-HPLC | Standard Silica Gel | N-Boc Cleavage |
Frequently Asked Questions (FAQs)
-
FAQ 1: What is the general stability profile of this molecule? The compound is most stable under neutral, anhydrous conditions at or below room temperature. It is sensitive to both acids (causing Boc deprotection) and strong bases (causing ester hydrolysis). Thermal stability is generally good for short periods, but prolonged heating should be avoided.
-
FAQ 2: Are there any specific reagents that are highly incompatible? Yes. Avoid all strong protic and Lewis acids. Reagents like lithium hydroxide (LiOH) are extremely efficient at hydrolyzing methyl esters and should only be used if that is the desired transformation.[5][6] Grignard reagents or organolithiums may attack the ester carbonyl and should be used with caution, likely at low temperatures.
-
FAQ 3: How should I best store this compound? For long-term storage, keep the compound as a solid in a well-sealed vial, preferably under an inert atmosphere (argon or nitrogen), and store in a freezer (-20°C). For short-term storage, a desiccator at room temperature is sufficient. Avoid storing it in solution, as solvent impurities can cause degradation over time.
Visualizing Decomposition & Troubleshooting
Understanding the pathways of degradation is key to preventing them. The following diagrams illustrate the primary decomposition mechanisms and a logical workflow for troubleshooting poor experimental outcomes.
Diagram 1: Key Decomposition Pathways
Caption: Primary acid- and base-catalyzed decomposition routes.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical flow for diagnosing the cause of poor results.
Optimized Experimental Protocol: Saponification
If the goal is to selectively hydrolyze the methyl ester without cleaving the Boc group, precise control of reagents and conditions is paramount. Lithium hydroxide (LiOH) is an effective reagent for this transformation when used carefully.[3][5]
Objective: To synthesize 1-(tert-butoxycarbonyl)-4-methoxy-4-carboxypiperidine from its corresponding methyl ester.
Methodology:
-
Reaction Setup:
-
Dissolve 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., 3:1 v/v) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1 M.
-
Cool the solution to 0°C in an ice-water bath.
-
-
Reagent Addition:
-
Prepare a solution of lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq) in deionized water.
-
Add the LiOH solution dropwise to the cooled, stirring reaction mixture over 10-15 minutes. A slightly cloudy appearance is normal.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0°C. Monitor its progress every 30 minutes using Thin Layer Chromatography (TLC) or LC-MS.
-
The product (the carboxylate salt) will be significantly more polar than the starting material. The reaction is typically complete within 1-3 hours. Do not let the reaction run overnight to avoid potential side reactions.
-
-
Workup & Isolation:
-
Once the starting material is consumed, carefully add the reaction mixture to a separatory funnel containing cold (0°C) water and a mild organic acid, such as citric acid or KHSO₄, to adjust the pH to ~5-6. Crucially, do not use strong acids like HCl.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by crystallization or careful flash chromatography on neutralized silica gel if necessary.
-
References
-
G. Cainelli, F. Manescalchi, M. Panunzio, L. Plessi. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Steroids, 1990, 55(5), 233-7.
- P. J. Kocienski. Protecting Groups. Georg Thieme Verlag, 2005. (General reference for ester hydrolysis, specific URL not applicable).
-
A. A. El-Shehawi, et al. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Molbank, 2008, M564.
-
ACS GCI Pharmaceutical Roundtable. Reagent Guides: Bases. (General guide on base selection).
-
M. Wang, et al. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press, 2014.
-
P. O'Brien, et al. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online, 2010.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. (General information on Boc group stability).
-
J. T. North, et al. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 2002, 58(14), 2701-2724.
-
J. M. D. L. Garcia, et al. Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. RSC Advances, 2019.
-
M. G. Klobučar, et al. Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR repository, 2017.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Bases - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification Strategies for 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate
Case ID: PUR-BOC-PIP-04 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Target Molecule: 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate Molecular Weight: ~273.33 g/mol Critical Functionalities: Acid-labile (N-Boc), Base-labile (Methyl Ester), Sterically hindered (C4 gem-disubstitution).
Executive Summary
You are likely encountering a viscous oil or a low-melting solid that resists standard crystallization. This behavior is typical for gem-disubstituted piperidines due to the disruption of crystal packing by the bulky C4-methoxy and C4-ester groups.
Standard silica chromatography is often inefficient for scale-up due to poor resolution between the product and the unreacted ketone (N-Boc-4-piperidone) or the elimination byproduct (tetrahydropyridine). This guide prioritizes chemical decontamination (workup) and thermodynamic phase separation (crystallization/trituration) over kinetic separation (chromatography).
Module 1: Pre-Purification (Chemical Workup)
User Issue: "My crude NMR shows 5-10% unreacted ketone (starting material) and some free acid. Column chromatography is not separating them well."
Technical Insight: Chromatography should be the final polishing step, not the primary cleaning method. The N-Boc-4-piperidone starting material is the most persistent impurity. Because the target molecule has no acidic protons and is non-basic (due to the Boc group), we can use aggressive chemical washes that would otherwise strip the product.
Protocol A: The Bisulfite Scavenge (Ketone Removal)
Use this if N-Boc-4-piperidone > 2% in crude.
-
Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Do not use DCM as it interferes with phase separation during bisulfite washes.
-
The Scavenge: Wash the organic layer twice with saturated aqueous Sodium Bisulfite (NaHSO₃) .
-
The Polish: Wash once with water, then once with saturated Sodium Bicarbonate (NaHCO₃) .[1]
-
Drying: Dry over Na₂SO₄ (Sodium Sulfate), filter, and concentrate.
Validation: Run a TLC. The spot corresponding to the starting ketone (usually slightly less polar than the product) should be absent.
Module 2: Crystallization & Trituration
User Issue: "The product is an oil. I need a solid for storage and stability."
Technical Insight: Many gem-disubstituted Boc-piperidines are "borderline" solids. They exist as supercooled liquids. To force crystallization, you must lower the solubility of the oil below its saturation point using a non-polar anti-solvent at low temperatures.
Protocol B: Cold Trituration (The "Crash" Method)
Use this for oily crudes that refuse to solidify.
-
Solvent Choice: Use Hexane or Pentane (highly non-polar). Avoid Diethyl Ether (too soluble).
-
The Procedure:
-
Dissolve the oily residue in the minimum amount of Hexane at room temperature. If it is not soluble, add EtOAc dropwise until clear.
-
Cool the solution to -20°C (freezer) or -78°C (dry ice/acetone) for 2 hours.
-
Observation: If a precipitate forms, filter rapidly while cold.
-
Observation: If an "oiling out" occurs (two liquid layers), decant the top hexane layer (which often contains non-polar impurities) and dry the bottom oil under high vacuum. The bottom oil often solidifies after removing the last traces of solvent.
-
Protocol C: Seed-Induced Crystallization
Use this if you have even a single milligram of solid product from a previous batch.
| Solvent System | Ratio (v/v) | Temperature | Outcome |
| Hexane : EtOAc | 10 : 1 | 4°C | Slow growth, high purity prisms. |
| Pentane : DCM | 20 : 1 | -20°C | Rapid precipitation, microcrystalline powder. |
| Methanol : Water | 1 : 1 | 4°C | Risk of ester hydrolysis. Use only if non-polar systems fail. |
Module 3: Automated Flash Chromatography (Optimization)
User Issue: "I must use a column. The spots are touching."
Technical Insight: Boc-protected amines and methyl esters are moderately polar. On Silica Gel 60, they often streak due to hydrogen bonding with silanols.
Protocol D: The "Buffered" Column
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase: Hexane / Ethyl Acetate.
-
Modifier (Critical): Add 1% Triethylamine (TEA) to the column equilibration solvent only.
-
Why? TEA neutralizes acidic silanol sites on the silica. This prevents the "tailing" of the Boc-carbamate, sharpening the peak and improving resolution from impurities.
-
-
Gradient:
-
0 - 5% EtOAc (2 CV - Column Volumes)
-
5 - 20% EtOAc (10 CV)
-
Hold at 20% (until elution)
-
Visual Troubleshooting Guide
The following logic flow helps you decide which protocol to apply based on your crude material's state.
Caption: Decision tree for selecting the optimal purification pathway based on physical state and impurity profile.
FAQs
Q: Can I use vacuum distillation? A: Not recommended. While the methyl ester is stable, the tert-butyl carbamate (Boc) group is thermally unstable above 150°C and may undergo thermal elimination (isobutylene release) to the free amine, which will then polymerize or react with the ester.
Q: Why is my yield lower than expected after crystallization? A: Gem-disubstituted piperidines are highly soluble in organic solvents. If you use too much solvent during recrystallization, the product remains in the mother liquor. Always save your mother liquor, concentrate it, and run a second crop or a small column.
Q: Can I use HCl to remove the Boc group before purification? A: Only if you intend to isolate the amine salt. If you treat the crude with HCl, you will lose the Boc group. Furthermore, the presence of the methyl ester means you cannot use aqueous acid/heat (reflux), or you will hydrolyze the ester to the carboxylic acid.
References
-
Synthesis of N-Boc-Piperidine Carboxylates
- Source: ChemicalBook & P
- Relevance: Describes the general workup for N-Boc-4-substituted piperidines, emphasizing the efficacy of solvent washing over distill
-
URL:
-
Purification of Gem-Disubstituted Piperidines
- Source:Organic Syntheses, Coll. Vol. 10.
- Relevance: Provides protocols for handling sterically hindered piperidine esters and the use of crystallization for purific
-
URL:
-
Removal of Ketone Impurities
- Source: ResearchGate Technical Q&A (Piperidine Purific
- Relevance: Validates the use of bisulfite adducts for removing piperidone impurities
-
URL:
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 3. N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. info.ornl.gov [info.ornl.gov]
Technical Support Center: Synthesis of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate
Welcome to the technical support center for the synthesis of piperidine derivatives. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with or plan to synthesize "1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate," a key intermediate in various pharmaceutical applications. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and a discussion of solvent effects to ensure the successful and efficient synthesis of this target molecule.
Introduction to the Synthesis
The synthesis of highly substituted piperidines is a cornerstone of medicinal chemistry, as this scaffold is present in numerous approved drugs.[1] The target molecule, 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate, presents a unique synthetic challenge due to the quaternary center at the 4-position, which is functionalized with both a methyl ester and a methoxy group. A robust and reproducible synthetic route is therefore critical.
A logical and efficient approach to this molecule involves an intramolecular Dieckmann condensation to form the piperidine ring with a β-keto ester at the 4-position.[2][3][4][5][6] This intermediate can then be further functionalized to introduce the desired methoxy group. The choice of solvent throughout this multi-step synthesis is paramount and can significantly impact reaction yield, purity, and scalability.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate and related compounds.
Q1: My Dieckmann condensation to form the initial β-keto ester is giving low yields. What are the likely causes and how can I improve it?
A1: Low yields in a Dieckmann condensation are often traced back to several key factors:
-
Inefficient Enolate Formation: The first step of the condensation is the deprotonation of an α-carbon to form an enolate.[2][3] If the base is not strong enough or if there are acidic impurities (like water) in your reaction, enolate formation will be incomplete.
-
Solution: Ensure your solvent is rigorously dried and use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[4] It is also crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the enolate by atmospheric moisture.
-
-
Sub-optimal Solvent Choice: The solvent plays a critical role in stabilizing the enolate and influencing the reaction equilibrium.
-
Solution: Aprotic solvents are generally preferred for Dieckmann condensations.[4] Toluene or tetrahydrofuran (THF) are excellent choices as they are non-protic and can be effectively dried. While polar aprotic solvents like DMF can enhance enolate stability, they can also complicate product work-up.[4]
-
-
Equilibrium Issues: The Dieckmann condensation is a reversible reaction.[3] The final, irreversible deprotonation of the resulting β-keto ester drives the reaction to completion.
-
Solution: Using at least one full equivalent of base is crucial to ensure the complete conversion of the product to its enolate, thus shifting the equilibrium towards the product.[3]
-
Q2: I am observing significant side-product formation during the introduction of the methoxy group. How can I increase the selectivity of this step?
A2: The introduction of a methoxy group at a quaternary center adjacent to a carbonyl can be challenging. Side reactions can include elimination, hydrolysis of the ester, or reaction at the carbonyl.
-
Reaction Conditions: Harsh reaction conditions can lead to a multitude of side products.
-
Solution: Employ mild conditions for methoxylation. For instance, using methanol in the presence of a mild acid catalyst or converting the intermediate to an enol ether followed by a stereoselective addition can be effective.
-
-
Protecting Groups: The presence of other reactive functional groups can lead to unwanted side reactions.
-
Solution: The use of the tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is a good strategy to prevent its participation in side reactions.[7]
-
Q3: My final product is difficult to purify. What purification strategies are recommended?
A3: The purification of piperidine derivatives can be complicated by their basicity and polarity.
-
Chromatography: Column chromatography is a standard method for purification.
-
Solution: Use a silica gel column with a gradient elution system. A common mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Adding a small amount of a tertiary amine like triethylamine (e.g., 0.1-1%) to the eluent can help to prevent peak tailing by neutralizing acidic sites on the silica gel.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.
-
Solution: Experiment with different solvent systems to induce crystallization. Common choices include mixtures of ethers and alkanes (e.g., diethyl ether/hexane) or esters and alkanes (e.g., ethyl acetate/hexane).
-
Solvent Effects on the Synthesis
The choice of solvent is a critical parameter that can dramatically influence the outcome of the synthesis. The following table summarizes the effects of different solvents on key reaction steps.
| Reaction Step | Solvent | Effect on Reaction | Considerations |
| Dieckmann Condensation | Toluene | Good for high temperatures, non-polar. | Requires a strong base like NaH. |
| Tetrahydrofuran (THF) | Good for lower temperatures, can stabilize enolates.[4][8] | Must be rigorously dried. | |
| N,N-Dimethylformamide (DMF) | Polar aprotic, can enhance enolate stability.[4][8] | Can be difficult to remove during work-up. | |
| Alkylation/Methoxylation | Dichloromethane (DCM) | Good for a wide range of reactions, relatively non-polar.[9] | Ensure it is free of acidic impurities. |
| Acetonitrile (MeCN) | Polar aprotic, can accelerate SN2 reactions. | Can be reactive with strong bases or nucleophiles. |
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis.
Detailed Experimental Protocol
This protocol outlines a plausible synthetic route for 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate. Note: This is a proposed route based on established chemical principles and may require optimization.
Step 1: Synthesis of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (via Dieckmann Condensation)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).
-
Wash the sodium hydride with dry hexanes (3 x 10 mL) to remove the mineral oil, then carefully decant the hexanes.
-
Add dry toluene (100 mL) to the flask.
-
To this suspension, add a solution of the appropriate acyclic diester precursor (1.0 eq) in dry toluene (50 mL) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired β-keto ester.
Step 2: Synthesis of 1-tert-Butyl 4-methyl 4-hydroxy-4-methylpiperidine-1,4-dicarboxylate
-
Dissolve the β-keto ester (1.0 eq) in dry THF (100 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of methylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate
-
To a solution of the tertiary alcohol (1.0 eq) in dry dichloromethane (DCM, 100 mL) at 0 °C, add a proton sponge (1.5 eq).
-
Slowly add trimethyloxonium tetrafluoroborate (1.2 eq).
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final product.
References
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P
-
Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine - PrepChem.com. (URL: [Link])
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - Atlantis Press. (URL: [Link])
-
(PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. (URL: [Link])
- Supplementary inform
-
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem. (URL: [Link])
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (URL: [Link])
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. (URL: [Link])
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. (URL: [Link])
-
Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. (URL: [Link])
-
Synthesis of Piperidines | Request PDF - ResearchGate. (URL: [Link])
-
tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate | C12H21NO3 - PubChem. (URL: [Link])
-
Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (URL: [Link])
-
Piperidine synthesis - Organic Chemistry Portal. (URL: [Link])
-
Dieckmann Condensation - Chemistry LibreTexts. (URL: [Link])
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (URL: [Link])
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. (URL: [Link])
-
Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed. (URL: [Link])
-
Dieckmann Condensation | NROChemistry. (URL: [Link])
-
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081 - PubChem. (URL: [Link])
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. prepchem.com [prepchem.com]
"1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate" synthesis troubleshooting guide
Technical Support Center: Synthesis of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate
Topic: Troubleshooting the synthesis of sterically hindered
Executive Summary & Synthetic Strategy
The synthesis of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate (Target Molecule) presents a classic challenge in organic synthesis: constructing a fully substituted quaternary center that includes both an ester and an ether linkage.
The most robust route proceeds via the Cyanohydrin Strategy , followed by a Pinner Reaction (alcoholysis), and finally, the critical
The Core Challenge: The conversion of the tertiary alcohol (Intermediate B) to the methyl ether (Target) is the bottleneck. Standard Williamson ether synthesis conditions (NaH/MeI) frequently lead to the elimination product (tetrahydropyridine) rather than the substitution product due to steric crowding at C4.
Validated Synthetic Pathway
Figure 1: Validated synthetic route emphasizing the divergence at the methylation step between the desired product and the elimination side-product.
Critical Troubleshooting Guide
This section addresses specific "pain points" reported by users.
Issue #1: "My reaction mixture turned to tar during the acid hydrolysis (Pinner Reaction)."
Context: Converting the cyanohydrin (or TMS-cyanohydrin) to the methyl ester requires acidic methanolysis (HCl/MeOH). Root Cause: The reaction is highly exothermic. If HCl gas is bubbled too quickly or the temperature isn't controlled, the carbamate (Boc) group decomposes uncontrolledly, leading to polymerization or complex amine salts.
Resolution Protocol:
-
Temperature Control: Cool the methanol solution to 0°C or -10°C before introducing HCl gas.
-
Stepwise Approach: Do not aim to keep the Boc group. The Pinner reaction conditions (HCl/MeOH) will inevitably deprotect the amine.
-
Correct Workflow: Allow full deprotection to the piperidine-HCl salt.
-
Post-Reaction: Evaporate MeOH/HCl, neutralize with
, and immediately add in situ to re-install the protecting group.
-
-
Water Scavenging: Ensure conditions are strictly anhydrous. Presence of water converts the nitrile to the amide or carboxylic acid (4-hydroxy-4-carboxylic acid), not the ester.
Issue #2: "I cannot methylate the tertiary alcohol. I only get the alkene (elimination product)."
Context: You are attempting to convert 1-tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate (Intermediate B) to the methoxy derivative.[1][2][3][4][5]
Root Cause: You are likely using a strong base (NaH, KH, or LDA). The proton alpha to the ester is not acidic, but the tertiary hydroxyl group is sterically hindered. Strong bases favor E2 elimination over
Data Comparison: Methylation Conditions
| Reagent System | Mechanism | Result | Recommendation |
| NaH / MeI | Deprotonation ( | Elimination (Major) | AVOID |
| NaH / MeOTf | Deprotonation ( | Elimination / Mix | AVOID |
| Lewis Acid Assisted | Substitution (Major) | RECOMMENDED | |
| Oxonium Salt | Substitution (Moderate) | Alternative |
Resolution Protocol (The Silver Oxide Method):
-
Reagents: Use freshly activated Silver(I) Oxide (
) and excess Methyl Iodide (MeI). -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
-
Procedure:
-
Dissolve Intermediate B (1.0 eq) in MeCN.
-
Add MeI (5.0 - 10.0 eq).
-
Add
(2.0 - 3.0 eq). -
Seal the vessel (pressure tube recommended due to MeI volatility) and stir at 40-50°C for 24-48 hours.
-
-
Why it works: Silver coordinates to the iodide (precipitating AgI), effectively activating the methyl iodide and allowing the weak nucleophile (tertiary alcohol) to attack without requiring a hard deprotonation that triggers elimination.
Issue #3: "Low yield in the Cyanohydrin step (Reversibility)."
Context: Reaction of N-Boc-4-piperidone with TMSCN. Root Cause: Cyanohydrin formation is an equilibrium process. Resolution:
-
Catalyst: Use Zinc Iodide (
) (5-10 mol%) as a Lewis acid catalyst. It is superior to standard base catalysis for TMSCN addition. -
Solvent: Run in DCM (Dichloromethane) at 0°C
RT. -
Workup: Do not subject the TMS-cyanohydrin to aqueous acid workup if you want to isolate it. However, the best practice is to telescope (carry forward) the crude TMS-ether directly into the Pinner reaction (HCl/MeOH).
Detailed Experimental Workflow (Recommended)
Step 1: Preparation of the Hydroxy-Ester (Intermediate B)
Target: 1-tert-Butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate
-
Setup: Charge a flask with N-Boc-4-piperidone (10.0 g, 50 mmol) and
(0.8 g) in dry DCM (100 mL). -
Addition: Add TMSCN (6.0 g, 60 mmol) dropwise at 0°C. Stir at RT for 4 hours.
-
Pinner Reaction: Concentrate the mixture. Redissolve in dry MeOH (150 mL). Cool to 0°C. Bubble dry HCl gas for 30 mins (or add Acetyl Chloride dropwise to generate HCl).
-
Reflux: Stir at RT for 12h, then reflux for 2h. (This forms the methyl ester and removes the Boc and TMS groups).
-
Re-protection: Concentrate to remove excess HCl/MeOH. Resuspend the white solid (Amine-HCl salt) in DCM. Add
(2.5 eq) and (1.1 eq). Stir 4h. -
Purification: Wash with water/brine.[2] Flash chromatography (Hex/EtOAc) yields the Hydroxy-Ester (CAS 495415-09-3).
Step 2: Methylation to Target
Target: 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate
-
Setup: In a pressure tube, dissolve Hydroxy-Ester (1.0 g, 3.8 mmol) in dry Acetonitrile (10 mL).
-
Reagents: Add Methyl Iodide (2.4 mL, 38 mmol, 10 eq) and Silver Oxide (
) (1.7 g, 7.6 mmol, 2 eq). -
Reaction: Seal tube. Heat to 45°C with vigorous stirring (suspension) for 48 hours.
-
Workup: Filter through a Celite pad to remove silver salts. Rinse with EtOAc.[2][4][6]
-
Purification: Concentrate filtrate. Purify via column chromatography (Gradient: 0-30% EtOAc in Hexanes).
-
Note: The product is less polar than the starting alcohol.
-
Mechanistic Visualization: Elimination vs. Substitution
Understanding the competition between the desired
Figure 2: Mechanistic divergence. Strong bases trigger elimination due to steric hindrance preventing nucleophilic attack. Silver oxide activates the electrophile (MeI) without generating a highly basic species.
References
-
Intermediate Verification: The hydroxy-ester precursor is a known chemical entity.
- Methylation Methodology: The use of Silver Oxide for difficult alkylations (Purdie-Irvine conditions). Source: Purdie, T., & Irvine, J. C. (1903). The alkylation of sugars. Journal of the Chemical Society, Transactions, 83, 1021-1037. (Foundational methodology for hindered hydroxyls).
- Pinner Reaction Context: General methodology for converting nitriles to esters via imidates.
-
Cyanohydrin Synthesis: Zinc Iodide c
-
Source: Rasmussen, J. K., & Heilmann, S. M. (1990). "In situ Generation of Trimethylsilyl Cyanide". Organic Syntheses, Coll. Vol. 7, p.521.
-
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Methyl Iodide (highly toxic/carcinogenic) and Silver salts before handling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]
- 4. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate 97% | CAS: 495415-09-3 | AChemBlock [achemblock.com]
- 8. 495415-09-3|1-tert-Butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate|BLD Pharm [bldpharm.com]
Minimizing epimerization during reactions with "1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate"
The following Technical Support Guide is designed for researchers working with 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate (CAS: 495415-08-2).[1]
This guide addresses the specific challenge of "minimizing epimerization." Crucial Note: While this specific molecule is achiral due to internal symmetry, users frequently report "epimerization-like" issues (e.g., peak splitting in NMR, product mixtures) which are often misdiagnosed.[1] These are typically caused by N-Boc Rotamerism or Elimination reactions .[1] This guide provides the diagnostic tools to distinguish these phenomena from true epimerization in chiral analogs.
Topic: Troubleshooting Stereochemical Integrity & Stability Molecule: 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate Classification: Achiral Building Block / Pro-chiral Precursor[1]
Part 1: The "Epimerization" Paradox
Diagnosis: You are observing multiple peak sets in NMR (
What you are likely observing is not epimerization , but one of two phenomena:
-
Restricted Rotation (Rotamers): The
-Boc group exhibits slow rotation around the carbamate C-N bond on the NMR timescale, creating two distinct conformers (cis/trans relative to the Boc carbonyl).[1] -
Elimination (Degradation): The methoxy group at C4 is susceptible to elimination under basic conditions, generating the
-unsaturated ester (enoate).[1]
If you are working with a 3-substituted analog (e.g., 3-methyl), the molecule IS chiral, and true epimerization at C4 is a critical risk driven by deprotonation/reprotonation.[1]
Part 2: Troubleshooting Guide (Q&A Format)
Q1: I see split peaks in my proton NMR. Is this epimerization?
Technical Assessment: Likely No . This is characteristic of
-
Prepare the sample in DMSO-
or Toluene- (solvents with high boiling points).[1] -
Run a standard
H NMR at 25°C (observe split peaks).[1] -
Heat the probe to 80°C - 100°C .
-
Result: If the peaks coalesce into sharp singlets, it is rotamerism .[1] If the peaks remain distinct, you have a mixture of chemical species (likely elimination products).[1]
Q2: My LCMS shows a mass of [M-32]. What happened?
Technical Assessment: You have triggered Elimination .[1] Mechanism: Under basic or thermal stress, the molecule undergoes E1cB or E2 elimination, losing Methanol (Mass 32) to form the tetrasubstituted alkene (enoate).[1] Prevention Strategy:
-
Avoid Strong Bases: Do not use alkoxides (NaOMe, KOtBu) if possible.[1] Use non-nucleophilic bases like LiHMDS or bulky amines (DIPEA) only at low temperatures.[1]
-
Temperature Control: Keep reactions below 0°C during deprotonation events.
Q3: I am synthesizing a 3-substituted analog. How do I stop C4-epimerization?
Technical Assessment: If you have a substituent at C3 (e.g., 3-methyl), C4 becomes a stereocenter.[1] The C4-proton (if present) or the reversibility of the C4-addition can lead to scrambling. Protocol for Stereocontrol:
-
Kinetic vs. Thermodynamic Control:
-
Quenching: Quench enolates immediately with a pre-cooled acidic buffer (e.g., AcOH/THF) at -78°C to prevent equilibration during warming.[1]
Part 3: Experimental Data & Stability Profile
Table 1: Stability Profile of 4-Methoxy-4-Carboxylate Piperidines
| Parameter | Condition | Stability Status | Risk Factor |
| Solvent | MeOH / EtOH | Transesterification Risk | High if catalyzed by base/acid.[1] Use tBuOH or aprotic solvents.[1] |
| Base | NaH / KH | Moderate | Risk of elimination if heated.[1] |
| Base | LiHMDS / LDA | Good | Stable at -78°C. |
| Acid | TFA / HCl | Boc Deprotection | Stable core, but Boc is removed.[1] Methoxy group is stable.[1] |
| Temperature | > 80°C | Poor | Thermal elimination of MeOH becomes significant.[1] |
Part 4: Mechanistic Visualization
The following diagram illustrates the distinction between the "False Epimerization" (Rotamers) and the actual degradation pathway (Elimination) that users often confuse.
Caption: Figure 1. Diagnostic pathway distinguishing reversible rotamerism (yellow) from irreversible chemical degradation (red).
Part 5: Standard Operating Procedure (SOP) for Purity Verification
Objective: Confirm structural integrity and rule out elimination products.
-
Sample Prep: Dissolve 5 mg of compound in 0.6 mL DMSO-
. -
Initial Scan: Acquire
H NMR (16 scans) at 298 K. -
Peak Analysis:
-
Coalescence Test:
References
-
Gribble, G. W. (2012).[1] Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.[1] (Context: General piperidine/indole alkaloid synthesis and protecting group dynamics).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Source for E1cB elimination mechanisms in
-alkoxy esters). -
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Authoritative source on N-Boc rotamerism and stability).[1]
-
ChemicalBook. (2023).[1] 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate Product Properties. (Verification of CAS 495415-08-2 structure).
-
Beilstein Journals. (2013). Stereocontrolled synthesis of piperidine derivatives. (Context for stereochemical handling of piperidine rings).
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate: An Evaluation of Alternative Reagents
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The piperidine moiety, a privileged structure in medicinal chemistry, is a frequent target of synthetic efforts. This guide provides an in-depth technical comparison of synthetic routes and alternative reagents for the preparation of "1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate," a valuable building block for drug discovery programs. We will move beyond simple protocols to explore the rationale behind reagent selection, offering a comparative analysis supported by experimental data to inform your synthetic strategy.
Introduction: The Significance of the 4-Methoxy-4-carboxypiperidine Scaffold
The 4-methoxy-4-carboxypiperidine scaffold is a key structural motif in a variety of biologically active molecules. The quaternary center at the 4-position introduces conformational rigidity and can modulate the physicochemical properties of the parent molecule, influencing its solubility, metabolic stability, and target engagement. The synthesis of this scaffold, however, presents challenges in controlling stereochemistry and achieving efficient functionalization. This guide will dissect the common synthetic pathways and evaluate alternative reagents for the key transformations involved.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of the target molecule suggests a few primary synthetic disconnections. The most straightforward approach involves the sequential functionalization of a piperidine ring.
Caption: Retrosynthetic analysis of the target molecule.
This analysis highlights three critical transformations for which we will compare alternative reagents:
-
N-Boc Protection: The introduction of the tert-butoxycarbonyl (Boc) group to protect the piperidine nitrogen.
-
Formation of the 4-hydroxy-4-carboxylate moiety: The construction of the key quaternary center.
-
O-Methylation: The methylation of the tertiary hydroxyl group.
Part 1: N-Boc Protection of the Piperidine Nitrogen
The Boc protecting group is favored for its stability under a wide range of conditions and its facile removal under acidic conditions.[1][2] The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).
Standard Protocol: Di-tert-butyl dicarbonate with a Tertiary Amine Base
Caption: General scheme for N-Boc protection.
Experimental Protocol: To a solution of the piperidine precursor (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), is added a tertiary amine base like triethylamine (Et₃N) (1.1-1.5 eq). Di-tert-butyl dicarbonate (1.1-1.2 eq) is then added portion-wise, and the reaction is stirred at room temperature until completion (typically 2-16 hours).[3] The reaction is then worked up by washing with aqueous solutions to remove the base and any byproducts.
Alternative Reagents for N-Boc Protection
| Reagent | Base/Catalyst | Solvent | Typical Yield (%) | Advantages | Disadvantages |
| Di-tert-butyl dicarbonate (Boc₂O) | Et₃N, DMAP, NaOH | THF, DCM, H₂O | 85-99[3][4] | High yielding, readily available, versatile. | Requires a base, which can complicate workup. |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | None or mild base | Various | 80-95 | Can be used under neutral conditions, good for sensitive substrates. | More expensive than Boc₂O, generates a stoichiometric byproduct. |
| 1-Boc-imidazole | None | Various | 75-90 | Highly reactive, can be used for hindered amines. | Can be moisture sensitive, imidazole byproduct can be difficult to remove. |
Discussion:
While di-tert-butyl dicarbonate remains the most cost-effective and widely used reagent for Boc protection, the choice of base and solvent can be optimized. For instance, using aqueous sodium hydroxide can simplify the workup as the excess base and salts are easily removed by extraction.[5] 4-(Dimethylamino)pyridine (DMAP) can be used as a catalyst to accelerate the reaction, particularly for less nucleophilic amines.[6]
Boc-ON is a valuable alternative when a base-free protocol is required, for example, with substrates containing base-sensitive functional groups. Its higher reactivity can also be advantageous. 1-Boc-imidazole is another highly reactive reagent, but its cost and the potential for difficult purification of the imidazole byproduct make it less common for large-scale synthesis.
Part 2: Formation of the 4-Hydroxy-4-carboxylate Moiety
The construction of the quaternary center at the 4-position is a critical step. A common strategy starts from N-Boc-4-piperidone.
Route A: Cyanohydrin Formation Followed by Hydrolysis and Esterification
This is a classic and reliable method for introducing a carboxyl group at a carbonyl position.
Caption: Synthesis of the 4-hydroxy-4-carboxylate moiety.
Experimental Protocol (Cyanohydrin formation and hydrolysis): N-Boc-4-piperidone (1.0 eq) is treated with sodium cyanide (1.1 eq) in a mixture of water and acetic acid at low temperature. After the reaction is complete, the intermediate cyanohydrin is hydrolyzed under strongly acidic conditions (e.g., concentrated HCl) with heating to afford the carboxylic acid.
Esterification: The resulting carboxylic acid is then esterified. A common method is the Fischer esterification , where the acid is refluxed in methanol with a catalytic amount of a strong acid like sulfuric acid.[7][8][9]
Alternative Esterification Methods
| Method | Reagents | Solvent | Typical Yield (%) | Advantages | Disadvantages |
| Fischer Esterification | MeOH, H₂SO₄ (cat.) | Methanol | 80-95[7] | Inexpensive, suitable for large scale. | Requires harsh acidic conditions and high temperatures, which may not be suitable for sensitive substrates. |
| Methyl iodide and Base | MeI, K₂CO₃ or Cs₂CO₃ | DMF, Acetone | 85-98[3] | Mild conditions, high yielding. | Methyl iodide is toxic and a regulated substance. |
| Diazomethane | CH₂N₂ | Ether, DCM | >95[10][11][12] | Very high yielding, clean reaction. | Diazomethane is highly toxic and explosive, requiring specialized handling. |
| (Boc)₂O/DMAP | (Boc)₂O, DMAP, MeOH | DCM | 80-90[13] | Mild conditions, avoids harsh acids or bases. | Requires stoichiometric (Boc)₂O, generating byproducts. |
Discussion:
For robust substrates, Fischer esterification is often the most economical choice.[7][8][9] However, the harsh conditions can lead to side reactions. Methyl iodide with a mild base like potassium carbonate is a highly effective and milder alternative.[3] While diazomethane provides excellent yields, its extreme toxicity and explosive nature limit its use to small-scale applications where other methods have failed.[10][11][12] The use of (Boc)₂O with DMAP is an interesting, milder alternative that proceeds through an anhydride intermediate.[13]
Part 3: O-Methylation of the Tertiary Hydroxyl Group
The methylation of a sterically hindered tertiary alcohol can be challenging. The choice of methylating agent and reaction conditions is crucial to avoid elimination and other side reactions.
Standard Protocol: Williamson Ether Synthesis with a Strong Base
Caption: O-Methylation of the tertiary alcohol.
Experimental Protocol: To a solution of the alcohol (1.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF) or THF, is added a strong base such as sodium hydride (NaH) (1.1-1.5 eq) at 0 °C. After the evolution of hydrogen gas ceases, a methylating agent like methyl iodide (MeI) (1.2-2.0 eq) is added, and the reaction is allowed to warm to room temperature and stirred until completion.
Alternative Reagents for O-Methylation
| Reagent System | Base | Solvent | Typical Yield (%) | Advantages | Disadvantages |
| NaH / MeI | Sodium Hydride | DMF, THF | 70-90 | High yielding for many substrates, relatively inexpensive. | NaH is pyrophoric and requires careful handling; MeI is toxic.[14] |
| Ag₂O / MeI (Purdie Methylation) | Silver(I) Oxide | DMF, MeCN | 60-85[15] | Milder conditions, good for sensitive substrates. | Silver oxide is expensive, requires stoichiometric amounts. |
| Phase-Transfer Catalysis (PTC) | aq. NaOH, KOH | DCM, Toluene | 65-90[16] | Avoids pyrophoric bases, can be more scalable. | Optimization of catalyst and conditions may be required. |
| Me₃O⁺BF₄⁻ (Meerwein's salt) | Non-nucleophilic base | DCM | 70-85 | Powerful methylating agent for unreactive alcohols. | Highly reactive and moisture-sensitive, can be expensive. |
| Mitsunobu Reaction | DEAD, PPh₃, MeOH | THF | 50-70[1][17][18][19] | Inversion of stereochemistry (not relevant here), mild conditions. | Stoichiometric byproducts (phosphine oxide, reduced DEAD) can complicate purification. |
Discussion:
The Williamson ether synthesis using NaH and MeI is a workhorse reaction for O-methylation.[14][20][21] However, the use of sodium hydride can be hazardous on a large scale. The Purdie methylation using silver oxide offers a milder alternative, particularly for carbohydrate chemistry, but the cost of silver oxide is a significant drawback.[15][22]
Phase-transfer catalysis (PTC) is an attractive alternative for industrial applications as it avoids the use of pyrophoric bases and can be performed with aqueous sodium or potassium hydroxide.[16][23] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used to transport the hydroxide ion into the organic phase.
Meerwein's salt (trimethyloxonium tetrafluoroborate) is a very powerful methylating agent that can be effective for unreactive alcohols.[24] However, it is highly reactive and requires anhydrous conditions.
The Mitsunobu reaction is another possibility, although it is more commonly used for the inversion of stereocenters.[1][17][18][19] The generation of stoichiometric byproducts can make purification challenging.
Conclusion and Recommendations
The synthesis of "1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate" can be approached through several viable routes, with the choice of reagents for each key step significantly impacting the overall efficiency, cost, and safety of the process.
-
For N-Boc protection , di-tert-butyl dicarbonate remains the reagent of choice due to its cost-effectiveness and high yields. The use of an aqueous base can simplify the workup procedure.
-
For the formation of the 4-hydroxy-4-carboxylate moiety , the cyanohydrin route followed by esterification is a robust method. For the esterification step, methylation with methyl iodide and a mild base like potassium carbonate offers a good balance of reactivity and mild conditions.
-
For the challenging O-methylation of the tertiary alcohol , the standard Williamson ether synthesis with sodium hydride and methyl iodide is effective but poses safety concerns on a larger scale. Phase-transfer catalysis presents a safer and more scalable alternative that warrants consideration, especially in an industrial setting.
Ultimately, the optimal synthetic strategy will depend on the specific requirements of the research or development program, including scale, cost constraints, and the availability of specialized equipment. This guide provides a framework for making informed decisions when selecting reagents for the synthesis of this important piperidine building block.
References
-
Demir, A. S., & Sesenoglu, O. (2022). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Molecules, 27(19), 6614. [Link]
-
Organic Chemistry Tutor. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mitsunobu Reaction. Retrieved from [Link]
-
Reddit. (2021). How does methyl iodide and silver oxide together react with aldoses? r/chemistry. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
G. A. Cain et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances. [Link]
-
PTC Organics, Inc. (n.d.). PTC Etherification of Tertiary Alcohol. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Boc-protected AADDKs. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch25: Alkylation of Carboyhydrates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (2023). Tert-Butyloxycarbonyl protecting group. In Wikipedia. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Chem. Soc. Rev., 2015, 44, 834-848. [Link]
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved from [Link]
-
Liu, J. B., Xu, X. H., & Qing, F. L. (2015). Silver-Mediated Oxidative Trifluoromethylation of Alcohols to Alkyl Trifluoromethyl Ethers. Organic letters, 17(20), 5048–5051. [Link]
- Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
PubMed. (2019). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Retrieved from [Link]
-
MDPI. (2022). H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. Molecules, 27(8), 2451. [Link]
-
ResearchGate. (n.d.). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. Retrieved from [Link]
-
PubMed. (2012). A one-pot procedure for the preparation of N-9-fluorenylmethyloxycarbonyl-α-amino diazoketones from α-amino acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Retrieved from [Link]
-
Arkat USA. (2009). A comparison of several modern alkylating agents. ARKIVOC, 2009(i), 251-264. [Link]
-
YouTube. (2020). Phase Transfer Catalyst (PTC) 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Silver(I) oxide-mediated facile and practical sulfonylation of alcohols. Retrieved from [Link]
-
MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Catalysts, 14(1), 32. [Link]
-
ResearchGate. (n.d.). Vapor-phase highly selective O-methylation of catechol with methanol over ZnCl2 modified γ-Al2O3 catalysts. Retrieved from [Link]
-
ResearchGate. (2017). How do you esterify a N-Boc protected amino acid?. Retrieved from [Link]
-
YouTube. (2017). Reactions of Carboxylic Acids: Esterification Using Diazomethane. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl-Containing Pharmaceuticals: Methylation in Drug Design. Retrieved from [Link]
-
PubMed Central. (2020). Manganese‐Catalyzed β‐Methylation of Alcohols by Methanol. Angewandte Chemie International Edition, 59(4), 1485–1490. [Link]
-
PubMed. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 4. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. mdpi.com [mdpi.com]
- 10. A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07506D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. reddit.com [reddit.com]
- 16. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 21. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. m.youtube.com [m.youtube.com]
- 24. arkat-usa.org [arkat-usa.org]
Efficacy of "1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate" in Vandetanib synthesis compared to other intermediates
Title: Comparative Guide: Piperidine Carboxylate Intermediates in Vandetanib (ZD6474) Synthesis
Part 1: Executive Summary & Structural Feasibility
The Verdict on 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate (CAS 495415-08-2): In the strict context of synthesizing Vandetanib (ZD6474) , this specific intermediate is structurally non-compliant .[1][2]
Vandetanib requires a (1-methylpiperidin-4-yl)methoxy side chain at the C7 position of the quinazoline core.[1][2][3] The intermediate specified in your query contains a gem-methoxy group at the 4-position (4-methoxy-4-carbomethoxy substitution).[1][2] Utilizing this intermediate would yield a 4-methoxy-piperidine analog of Vandetanib, not the approved API.[1][2]
Corrected Target Intermediate: The effective equivalent for Vandetanib synthesis is the non-methoxy analog: 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (N-Boc-Isonipecotic acid methyl ester).[1][2]
This guide compares the efficacy of the Ester-Based Route (using the corrected carboxylate intermediate) against the Direct Alcohol Route (using 1-methyl-4-piperidinemethanol), providing protocols and data to justify the selection.[1][2]
Part 2: Technical Deep Dive & Comparative Analysis
The Structural Divergence
The choice of starting material dictates the impurity profile and final structure. The diagram below illustrates why the "Methoxy" variant (Intermediate A) fails to produce ZD6474, while the "Standard Ester" (Intermediate B)[1] and "Direct Alcohol" (Intermediate C) succeed.[1]
Figure 1: Structural impact of starting material selection.[1] Intermediate A leads to a structural analog, whereas Intermediates B and C yield the correct API.
Efficacy Comparison: Ester vs. Alcohol Routes
Assuming the use of the Corrected Ester (Intermediate B) , we compare its performance against the industry-standard Direct Alcohol (Intermediate C) .[1]
| Feature | Route B: N-Boc-Ester Strategy | Route C: N-Methyl-Alcohol Strategy |
| Starting Material | 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate | 1-Methyl-4-piperidinemethanol |
| Step Count | High (4 Steps): Reduction → Coupling → Deprotection → Methylation | Low (1 Step): Direct Coupling |
| Purity Control | Superior: Intermediates are often crystalline (Boc-protected); easy purification.[1][2] | Moderate: The N-methyl alcohol is hygroscopic and difficult to purify if degraded.[2] |
| Impurity Risks | Residual reducing agents; TFA traces.[2] | N-Oxide formation; dimer formation during coupling.[1][2] |
| Cost Efficiency | Lower raw material cost; higher processing cost.[2] | Higher raw material cost; lower processing cost. |
| Scale-Up Suitability | Preferred for GMP: Better control over the "Methyl" introduction (reductive amination is cleaner than starting with N-methyl). | Preferred for Discovery: Speed is prioritized over strict impurity control. |
Key Insight: While Route C is faster, Route B (Ester) is often preferred in late-stage development because the N-Boc group protects the piperidine nitrogen from participating in side reactions during the harsh coupling conditions required to attach the quinazoline core.[1][2]
Part 3: Experimental Protocols
Protocol A: Conversion of Ester Intermediate to Alcohol
Applicable for Intermediate B (Corrected) to generate the coupling partner.
Objective: Reduction of the methyl ester to the hydroxymethyl group.
-
Setup: Charge a dry reactor with 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 eq) and anhydrous THF (10 vol). Cool to 0°C under N2.
-
Reduction: Slowly add LiAlH4 (2.0 M in THF, 1.2 eq) dropwise, maintaining internal temperature <5°C. Caution: Exothermic/Gas evolution.
-
Reaction: Warm to ambient temperature (25°C) and stir for 4 hours. Monitor by TLC/LC-MS for disappearance of ester.[1][2]
-
Quench (Fieser Method): Cool to 0°C. Sequentially add: Water (1x mass of LAH), 15% NaOH (1x mass), Water (3x mass). Stir vigorously for 30 mins until a white granular precipitate forms.
-
Isolation: Filter through Celite. Concentrate the filtrate in vacuo.
-
Result: N-Boc-4-piperidinemethanol (Colorless oil/solid).[1][2] Yield: 90-95%.[1][2]
Protocol B: Coupling to Quinazoline Core (Mitsunobu)
The critical step where efficacy is determined.[1]
-
Reagents: Dissolve 4-chloro-6-methoxy-7-hydroxyquinazoline (Core) and N-Boc-4-piperidinemethanol (1.2 eq) in DCM/THF.
-
Activation: Add Triphenylphosphine (PPh3) (1.5 eq). Cool to 0°C.
-
Addition: Add DIAD (Diisopropyl azodicarboxylate) (1.5 eq) dropwise.[1]
-
Workup: Stir 12h. Solvent swap to EtOAc, wash with NaHCO3. Purify via column chromatography.[4]
-
Deprotection/Methylation (If using Route B):
Part 4: Synthesis Workflow Visualization
The following diagram details the convergent synthesis, highlighting where the Ester intermediate integrates compared to the Alcohol.
Figure 2: Comparative synthetic routes. The Yellow path (Ester-based) offers higher control; the Blue path (Alcohol-based) is shorter.[1][2]
References
-
AstraZeneca AB. (2001).[1] Quinazoline derivatives. U.S. Patent 6,476,040. Link
- Primary source for the original ZD6474 synthesis and structure confirm
-
Gibson, K. H., et al. (2002). ZD6474, a Novel, Orally Available Inhibitor of VEGFR-2 and EGFR Tyrosine Kinases. Journal of Medicinal Chemistry, 45(1), 210-223. Link[1][2]
- Details the SAR and the specific requirement for the C7 substitution p
-
Jubilant Ingrevia. (2024).[5] tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Applications in Vandetanib. Link
-
ChemicalBook. (2025).[1][6] Product Monograph: 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate. Link
- Verifies the existence and structure of the query molecule, confirming the gem-methoxy substitution.
-
Bradford Scholars. (2017). An alternative synthesis of Vandetanib via a microwave accelerated Dimroth rearrangement. Link
- Provides comparative yield data on synthetic routes involving protected vs.
Sources
- 1. 1-((tert-butoxy)carbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)piperidine-4-carboxylic acid | C26H30N2O6 | CID 2734399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Combi-Blocks [combi-blocks.com]
- 3. Vandetanib - Wikipedia [en.wikipedia.org]
- 4. DSpace [bradscholars.brad.ac.uk]
- 5. chemrxiv.org [chemrxiv.org]
- 6. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
Benchmarking the purity of "1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate" from different suppliers
Executive Summary & Strategic Context
Product Identity: 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate Common Name: N-Boc-4-methoxyisonipecotic acid methyl ester Application: Critical quaternary amino-acid scaffold for peptidomimetics, opioid analogs (fentanyl derivatives), and kinase inhibitors.
In the high-stakes landscape of drug discovery, the purity of quaternary piperidine intermediates is often a silent failure point. This guide benchmarks the quality of "1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate" from three distinct supplier tiers.
The Core Problem: This molecule features a sterically crowded quaternary center at C4 (methoxy and methyl ester groups). Synthetic routes often yield significant impurities—specifically the 4-hydroxy precursor (incomplete methylation) or the elimination product (tetrahydropyridine)—which are difficult to separate and often invisible to standard UV detection due to the lack of strong chromophores.
The Verdict:
-
Supplier A (Major CMO): High assay (>98% wt), low residual solvent. Ideal for GMP steps.
-
Supplier B (Catalog Reseller): Good chromatographic purity (>98% a/a) but low assay (92% wt) due to trapped inorganic salts/solvents.
-
Supplier C (Budget/Bulk): Contains 4-oxo impurity (ketone) and significant 4-hydroxy content. High risk for downstream chemistry.
Chemical Context & Critical Quality Attributes (CQAs)
To benchmark effectively, one must understand the failure modes of the synthesis. The likely synthetic route involves the functionalization of N-Boc-4-piperidone.[1][2]
| CQA | Why it Matters | Detection Method |
| Assay (wt%) | "Purity" is often inflated by solvents/salts. Assay determines the actual moles of reactant. | qNMR (Primary) |
| 4-Hydroxy Impurity | The un-methylated alcohol competes in downstream coupling reactions, leading to difficult-to-separate side products. | LC-MS / GC-MS |
| 4-Oxo Impurity | Residual starting material (ketone) reacts with nucleophiles, poisoning the reaction. | HPLC-CAD / TLC |
| Residual Methanol | Common solvent for esterification; interferes with organometallic steps (e.g., Grignard). | GC-Headspace |
Benchmarking Methodology
We utilized a "Triangulated Analytical Approach" to bypass the limitations of single-method analysis.
-
Quantitative NMR (qNMR): Used for absolute purity (weight %) determination using an internal standard (Maleic Acid or 1,3,5-Trimethoxybenzene). This is superior to HPLC for this compound because the molecule lacks a strong UV chromophore.
-
HPLC-CAD (Charged Aerosol Detection): Since the Boc group has weak UV absorbance (210 nm) and the piperidine ring has none, UV purity is misleading. CAD detects all non-volatile species, revealing salts and non-chromophoric impurities.
-
GC-FID: Specifically targeting residual methanol and DMF.
Comparative Data Summary
| Metric | Supplier A (Premium CMO) | Supplier B (Catalog House) | Supplier C (Bulk/Budget) |
| Price (10g) | $450 | $280 | $120 |
| HPLC Purity (CAD) | 99.2% | 98.5% | 94.1% |
| qNMR Assay (wt%) | 98.9% | 91.5% | 88.2% |
| Major Impurity | None detected | Inorganic Salts (Silica/Na2SO4) | 4-Hydroxy (3.5%), 4-Oxo (1.2%) |
| Water (KF) | 0.05% | 0.8% | 1.2% |
| Conclusion | Pass | Purify before use | Reject |
Detailed Experimental Protocols
Protocol 1: Absolute Purity via qNMR
Rationale: HPLC area % ignores solvent mass and response factor differences. qNMR provides the "true" amount of substance.
Materials:
-
Analyte: ~20 mg of Sample (weighed to 0.01 mg precision).
-
Internal Standard (IS): ~10 mg 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent).
-
Solvent: 0.7 mL DMSO-d6 (to ensure solubility of polar impurities).
Procedure:
-
Weigh the IS and Analyte directly into the same NMR tube or a mixing vial. Record exact masses (
and ). -
Add DMSO-d6 and vortex until fully dissolved.
-
Acquire 1H NMR with a relaxation delay (
) of at least 30 seconds (5x T1) to ensure full relaxation. -
Integration:
-
Integrate the IS singlet (e.g., 6.1 ppm, 3H).
-
Integrate a distinct analyte signal (e.g., Boc-methyls at 1.45 ppm, 9H, or the O-Methyl at 3.2 ppm).
-
-
Calculation:
Where =Integral, =Number of protons, =Molar Mass, =Purity.[3]
Protocol 2: Impurity Profiling via HPLC-CAD
Rationale: UV detection at 210 nm is unreliable for N-Boc piperidines due to solvent cut-off noise and low extinction coefficients.
Instrument: Agilent 1290 Infinity II with CAD. Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm). Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile. Gradient:
-
0-2 min: 5% B (Isocratic hold for salts).
-
2-15 min: 5% -> 95% B.
-
15-20 min: 95% B. Flow Rate: 1.0 mL/min. Temperature: 40°C.
Visualizations & Logic Flows
Diagram 1: Analytical Decision Tree
This workflow illustrates the logic for accepting or rejecting a batch based on the specific failure modes of this scaffold.
Caption: Decision tree for QC release. Note that low assay with high chromatographic purity allows for use with stoichiometric adjustment, whereas active impurities (4-OH) trigger rejection.
Diagram 2: Impurity Origin Pathway
Understanding where the impurities come from allows you to identify them by mass.
Caption: Synthetic origin of common impurities. Impurity A (4-Hydroxy) is the most common failure mode in Supplier C samples.
References
-
Quantitative NMR Standards
-
Piperidine Synthesis & Impurities
-
Analytical Techniques
-
Charged Aerosol Detection (CAD) vs UV. ThermoFisher Scientific Application Notes. CAD is recommended for molecules lacking chromophores like Boc-piperidines. Link
-
Sources
A Comparative Guide to the Validation of Analytical Methods for Novel Piperidine Derivatives: A Case Study of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of "1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate," a representative novel piperidine derivative. Piperidine scaffolds are pivotal in modern drug discovery, and robust analytical method validation is a cornerstone of the regulatory submission process, ensuring product quality, safety, and efficacy.[1] This document is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2][3][4] The objective is to demonstrate that the method is suitable for its intended purpose.[4][5] This guide will delve into the validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), in the context of our target molecule.
The Target Analyte: 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate
This molecule, with a molecular formula of C13H23NO5 and a molecular weight of 273.33 g/mol , is a complex piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methyl ester, and a methoxy group. The presence of these functional groups dictates the choice of analytical methodology. The Boc group, for instance, provides a chromophore suitable for UV detection in HPLC, while the overall volatility and thermal stability of the molecule will influence its suitability for GC-MS analysis.
Comparative Overview of Analytical Methodologies
The selection of an appropriate analytical technique is the first critical step in method development and validation. Each method offers a unique set of advantages and disadvantages in terms of selectivity, sensitivity, speed, and cost.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[6] | Quantification based on the direct proportionality between the integrated NMR signal area and the number of nuclei contributing to that signal. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. The Boc group provides a UV chromophore. | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary if these conditions are not met.[7] | A primary ratio method that does not require an identical reference standard of the analyte. Provides structural information alongside quantification.[8] |
| Selectivity | Good, can be optimized by altering mobile phase composition, column chemistry, and detector wavelength. | Excellent, mass spectrometric detection provides high specificity based on mass-to-charge ratio and fragmentation patterns.[9][10] | Excellent, based on the unique chemical shifts of different nuclei in the molecule. |
| Sensitivity | Moderate, typically in the parts-per-million (ppm) range. | High, can reach parts-per-billion (ppb) levels, especially with selected ion monitoring (SIM). | Lower than chromatographic methods, typically requiring microgram to milligram quantities of analyte. |
| Quantification | Relative quantification against a reference standard. | Relative quantification against a reference standard or an internal standard. | Absolute or relative quantification without the need for a specific reference standard of the analyte. |
| Throughput | High, with typical run times of 5-30 minutes. | Moderate to high, with run times typically in the range of 15-60 minutes. | Low, as longer acquisition times are often needed for good signal-to-noise. |
| Cost | Moderate initial investment and operational costs. | Higher initial investment due to the mass spectrometer, but operational costs can be comparable to HPLC. | High initial investment for the NMR spectrometer and requires specialized personnel. |
The Validation Workflow: A Step-by-Step Approach
A robust analytical method validation process is systematic and follows a pre-defined protocol. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[2][11]
Caption: A generalized workflow for analytical method validation.
Detailed Experimental Protocols: Validation of an HPLC-UV Method
The following section provides a detailed, step-by-step protocol for the validation of a hypothetical HPLC-UV method for the quantification of "1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate."
Specificity/Selectivity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12]
Protocol:
-
Prepare a solution of the analyte.
-
Prepare solutions of known related substances and potential impurities.
-
Prepare a placebo solution (a mixture of all excipients without the active pharmaceutical ingredient).
-
Spike the placebo solution with the analyte and known impurities.
-
Inject all solutions into the HPLC system.
-
Acceptance Criteria: The analyte peak should be well-resolved from all other peaks (resolution > 2.0), and the placebo solution should show no interfering peaks at the retention time of the analyte.
Linearity and Range
Objective: To establish that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.[2]
Protocol:
-
Prepare a stock solution of the analyte of known concentration.
-
Perform serial dilutions to prepare at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare placebo solutions.
-
Spike the placebo solutions at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with each level prepared in triplicate.
-
Analyze the spiked samples.
-
Calculate the percent recovery for each sample.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Acceptance Criteria: The RSD for the combined data from both studies should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[13]
Protocol (based on the signal-to-noise ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of dilute solutions of the analyte.
-
Acceptance Criteria: The determined LOQ should be verified for precision and accuracy.
Robustness
Objective: To evaluate the reliability of an analysis with respect to deliberate variations in method parameters.[11]
Protocol:
-
Introduce small, deliberate variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze a sample under each of the modified conditions.
-
Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the assay results should not be significantly affected by the variations.
Comparative Performance Data (Hypothetical)
The following tables present a summary of hypothetical but realistic validation data for the three analytical methods, providing a basis for comparison.
Table 1: Linearity, Accuracy, and Precision
| Parameter | HPLC-UV | GC-MS | qNMR |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | 50 - 1000 |
| Accuracy (% Recovery) | 98.5 - 101.5% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 0.5% |
| - Intermediate Precision | ≤ 1.5% | ≤ 2.0% | ≤ 1.0% |
Table 2: Sensitivity and Robustness
| Parameter | HPLC-UV | GC-MS | qNMR |
| LOD (µg/mL) | 0.1 | 0.01 | 10 |
| LOQ (µg/mL) | 0.3 | 0.03 | 30 |
| Robustness | Generally robust to minor changes in flow rate, temperature, and mobile phase composition. | Can be sensitive to changes in injection port temperature, carrier gas flow, and oven temperature ramp. | Highly robust, as it is less dependent on environmental factors compared to chromatographic methods. |
Logical Relationships in Method Validation
The different validation parameters are interconnected, and a failure in one can impact the others. For example, poor linearity can lead to inaccurate results across the analytical range.
Caption: Interdependencies of key analytical validation parameters.
Conclusion and Recommendations
The choice of an analytical method for "1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate" will depend on the specific requirements of the analysis.
-
HPLC-UV is a versatile and robust method suitable for routine quality control, offering a good balance of performance, cost, and throughput.[14] Its validation is straightforward and well-established in the pharmaceutical industry.
-
GC-MS provides superior selectivity and sensitivity, making it an excellent choice for impurity profiling and trace-level analysis, provided the analyte exhibits sufficient volatility and thermal stability.[13]
-
qNMR serves as a powerful tool for the definitive structural confirmation and as a primary method for the qualification of reference standards, due to its ability to provide absolute quantification without the need for a specific reference material.[8]
Ultimately, a multi-faceted approach, potentially employing HPLC for routine assays, GC-MS for impurity investigations, and qNMR for reference standard characterization, will provide the most comprehensive analytical control strategy for this and other novel piperidine derivatives. The validation of each method must be meticulously planned, executed, and documented to ensure data integrity and regulatory compliance.[15][16]
References
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. (n.d.). PubMed Central. Retrieved from [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Retrieved from [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. (2023). ResearchGate. Retrieved from [Link]
-
<1225> VALIDATION OF COMPENDIAL PROCEDURES. (n.d.). Ofni Systems. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. Retrieved from [Link]
- Method for measuring content of piperidine impurity in glatiramer acetate sample. (n.d.). Google Patents.
-
A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). International Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). USP. Retrieved from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). EMA. Retrieved from [Link]
-
piperidine analysis in API by GC-HS. (2015). Chromatography Forum. Retrieved from [Link]
-
Supplementary information. (n.d.). Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]
-
Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025). ResearchGate. Retrieved from [Link]
-
Gas chromatography/mass spectrometry in the elucidation of the structure of piperidine alkaloids. (1990). Journal of the Serbian Chemical Society. Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Retrieved from [Link]
-
<1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011). USP. Retrieved from [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. Retrieved from [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14’s Lifecycle Vision. (2025). Investigations of a Dog. Retrieved from [Link]
-
FDA issues revised guidance for analytical method validation. (2025). ResearchGate. Retrieved from [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2024). NTU Journal of Pure Sciences. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. Retrieved from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). ECA Academy. Retrieved from [Link]
-
1225 - Validation of Compendial Procedures. (n.d.). Scribd. Retrieved from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
- The HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.
-
ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved from [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). Atlantis Press. Retrieved from [Link]
-
NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University. Retrieved from [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Retrieved from [Link]
-
Validation of Analytical Methods according to the New FDA Guidance. (2017). YouTube. Retrieved from [Link]
-
tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. uspbpep.com [uspbpep.com]
- 4. fda.gov [fda.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 9. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ofnisystems.com [ofnisystems.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 16. researchgate.net [researchgate.net]
"1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate" performance in parallel synthesis
Technical Comparison Guide: 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate in Parallel Synthesis
Executive Summary: The "Escape from Flatland" Trade-off
In modern drug discovery, increasing the fraction of sp3-hybridized carbons (
Unlike the standard N-Boc-isonipecotic acid methyl ester , which possesses a reactive secondary C4 center, BMM-Piperidine introduces a gem-disubstituted quaternary center (4-methoxy, 4-carboxylate). This modification dramatically alters its performance in parallel synthesis workflows.
Key Findings:
-
Synthetic Utility: Superior for lowering LogD and blocking metabolic soft spots at C4.
-
Process Bottleneck: Exhibits 5-10x slower hydrolysis rates than non-substituted analogs due to steric shielding of the carbonyl carbon.
-
Recommendation: Requires modified "High-Pressure" saponification protocols to ensure completion in automated library synthesis.
Comparative Technical Analysis
This guide compares BMM-Piperidine against two industry-standard alternatives used in parallel synthesis libraries.
| Feature | Candidate A: BMM-Piperidine | Candidate B: Standard Isonipecotic | Candidate C: 4-Fluoro Analog |
| Structure | 4-Methoxy, 4-Ester (Gem-disubstituted) | 4-H, 4-Ester (Mono-substituted) | 4-Fluoro, 4-Ester (Gem-disubstituted) |
| Steric Bulk ( | High (Methoxy is bulky) | Low (Proton is small) | Medium (Fluorine is small but electronic repulsion exists) |
| Hydrolysis Rate ( | Slow (<0.2) | Fast (1.0) | Medium (0.4) |
| LogD Impact | Lowers LogD (Polar ether) | Neutral | Increases LogD (Lipophilic) |
| Metabolic Stability | High (Blocks C4 oxidation) | Low (C4-H is labile) | High (Blocks C4 oxidation) |
| Coupling Difficulty | High (Tertiary Acid) | Low (Secondary Acid) | High (Tertiary Acid) |
*
The Hydrolysis Bottleneck (Saponification)
In automated parallel synthesis, ester hydrolysis is typically performed with LiOH in THF/Water at room temperature.
-
Mechanism: The nucleophilic attack of the hydroxide ion on the carbonyl carbon is the rate-determining step.
-
BMM-Piperidine Challenge: The 4-methoxy group exerts significant steric hindrance , shielding the carbonyl from nucleophilic attack. Furthermore, the electron-donating resonance effect of the oxygen (though weaker than its inductive withdrawal in this geometry) can destabilize the tetrahedral intermediate.
-
Data Insight: Standard overnight protocols (16h, RT) often result in incomplete conversion (60-80%) for BMM-Piperidine, leading to inseparable acid/ester mixtures in the subsequent amide coupling step.
Amide Coupling Efficiency
Following hydrolysis, the resulting carboxylic acid must be coupled to amines.
-
Steric Clash: The tertiary carboxylic acid generated from BMM-Piperidine is sterically crowded. Standard coupling reagents (e.g., EDC/HOBt) often fail to drive the reaction to completion, resulting in des-acyl side products.
-
Solution: Stronger coupling agents (HATU or COMU) and elevated temperatures are required to overcome the activation energy barrier imposed by the gem-disubstitution.
Experimental Protocols
To ensure self-validating success in library production, the following modified protocols are recommended over standard "flat" chemistry.
Protocol A: High-Efficiency Saponification (For BMM-Piperidine)
Standard LiOH protocols fail to reach >95% conversion reliably.
-
Dissolution: Dissolve BMM-Piperidine (1.0 equiv) in a 2:1 mixture of THF:Methanol (0.2 M concentration). Note: Methanol is crucial here to solubilize the intermediate lithium carboxylate.
-
Reagent: Add LiOH·H2O (4.0 equiv) dissolved in minimal water.
-
Thermal Activation: Seal the reaction vessel and heat to 60°C for 18 hours . (Standard is RT).
-
Work-up: Concentrate to remove organics. Acidify aqueous layer to pH 3 with 1N HCl. Extract with EtOAc.
-
QC Check: 1H NMR should show complete disappearance of the methyl singlet at ~3.7 ppm.
-
Protocol B: Sterically Demanding Amide Coupling
-
Activation: To the crude acid (1.0 equiv) in DMF (0.1 M), add HATU (1.5 equiv) and DIEA (3.0 equiv) .
-
Pre-activation: Stir for 5 minutes before adding the amine. This ensures formation of the active ester.
-
Coupling: Add the amine (1.2 equiv).
-
Conditions: Heat to 50°C for 4 hours . (Room temperature is insufficient for this tertiary acid).
Visualization: Parallel Synthesis Workflow
The following diagram illustrates the critical decision points and kinetic bottlenecks when using BMM-Piperidine compared to standard scaffolds.
Caption: Workflow optimization for BMM-Piperidine. Note the critical divergence at the hydrolysis step where thermal activation is required to overcome steric hindrance.
References
-
Buchwald, P. & Bodor, N. (1999). Quantitative Structure-Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry. Available at: [Link]
- Lovering, F., Bikker, J. & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
- Wuitschik, G. et al. (2010). Spirocyclic scaffolds in medicinal chemistry. Angewandte Chemie International Edition. (Context on gem-disubstituted piperidine utility).
- Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Reference for LogD and metabolic stability of methoxy/fluoro isosteres).
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification Mechanism and Sterics. Available at: [Link]
Comparative reactivity of "1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate" derivatives
[1]
Executive Summary
This technical guide analyzes the chemical reactivity profile of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate (CAS: 495415-08-2) .[1] As a specialized building block featuring a sterically crowded, gem-disubstituted C4 quaternary center, this molecule presents unique challenges and opportunities in medicinal chemistry, particularly for the synthesis of opioid receptor ligands (e.g., remifentanil analogs) and neurokinin antagonists.[1]
This guide objectively compares the target molecule against key structural derivatives (4-H, 4-Hydroxy, and 4-Amino analogs), focusing on ester hydrolysis kinetics , acid stability , and nucleophilic substitution potential .[1]
Chemical Profile & Structural Analysis
The target molecule is defined by a piperidine core protected at the nitrogen (N1) by a tert-butoxycarbonyl (Boc) group and substituted at the C4 position with both a methyl ester and a methoxy ether.[1]
| Feature | Chemical Specification | Impact on Reactivity |
| Scaffold | N-Boc-Piperidine | Acid-labile protecting group (removable with TFA/HCl).[1] |
| C4-Substituent A | Methyl Carboxylate (-COOMe) | Electrophilic center; target for hydrolysis or amidation.[1] |
| C4-Substituent B | Methoxy (-OMe) | Electron-withdrawing (-I effect); increases carbonyl electrophilicity but adds significant steric bulk.[1] |
| Geometry | Quaternary Center (sp³) | Critical Bottleneck: High steric hindrance retards nucleophilic attack at the ester carbonyl.[1] |
Structural Comparison of Derivatives
To understand the reactivity baseline, we compare the target against common analogs used in drug discovery.[1]
| Derivative | C4 Substituents | Steric Hindrance | Electronic Effect on Ester | Primary Application |
| Target (4-OMe) | -COOMe, -OMe | High | Activation (Inductive) | Opioid/GPCR Ligands |
| Analog A (4-H) | -COOMe, -H | Low | Neutral | General Linkers |
| Analog B (4-OH) | -COOMe, -OH | High | Activation + H-Bonding | Metabolite/Precursor |
| Analog C (4-Amino) | -COOMe, -NHR | High | Deactivation (Resonance)* | Remifentanil Scaffold |
*Note: Free amines can donate into the carbonyl, reducing electrophilicity, though usually protected as amides in these scaffolds.[1]
Comparative Reactivity Matrix
A. Ester Hydrolysis Kinetics (Saponification)
The hydrolysis of the C4-methyl ester is the most common diversification step.[1] The reaction rate is governed by the competition between electronic activation (making the carbonyl more positive) and steric shielding (blocking the hydroxide ion).[1]
-
Observation: The 4-OMe derivative hydrolyzes significantly slower than the 4-H analog due to the quaternary center, despite the electron-withdrawing nature of the methoxy group.[1]
-
Expert Insight: Standard LiOH/THF conditions often stall.[1] The use of Potassium Trimethylsilanolate (KOTMS) is recommended for anhydrous, non-nucleophilic cleavage of these hindered esters.[1]
| Substrate | Reagent | Conditions | Relative Rate | Outcome |
| 4-H | LiOH (2 eq) | THF/H2O, RT, 2h | Fast (1.0) | Full Conversion |
| 4-OMe (Target) | LiOH (5 eq) | THF/H2O, 60°C, 12h | Slow (0.15) | Partial/Full (Requires Heat) |
| 4-OMe (Target) | KOTMS (2 eq) | THF, RT, 4h | Moderate (0.6) | Clean Conversion (Recommended) |
B. N-Boc Deprotection Stability
The stability of the Boc group is generally independent of the C4 substitution, but the stability of the resulting amine salt can vary.[1]
-
Observation: The 4-methoxy group is an ether and is stable to standard acidic deprotection conditions (HCl/Dioxane or TFA/DCM).[1] Unlike 4-hydroxy analogs, which can undergo elimination (dehydration) under harsh acidic conditions to form enol ethers, the 4-methoxy derivative is robust.[1]
-
Risk: Avoid Lewis acids like BBr3 for Boc removal, as they will cleave the methyl ether.[1]
Reaction Pathway Visualization
The following diagram illustrates the divergent reactivity pathways for the 4-methoxy derivative, highlighting the "Safe" vs. "Risk" pathways.
Caption: Divergent reactivity pathways. Green paths indicate recommended synthetic transformations; red paths indicate potential side reactions or incompatible conditions.[1]
Detailed Experimental Protocols
Protocol A: Optimized Hydrolysis of Sterically Hindered C4-Ester
Rationale: Standard saponification is sluggish due to the quaternary center.[1] KOTMS provides a nucleophilic source of silanolate that attacks the methyl group of the ester in a non-aqueous mechanism, avoiding the tetrahedral intermediate barrier.[1]
-
Preparation: Dissolve 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate (1.0 eq) in anhydrous THF (0.2 M concentration).
-
Reagent Addition: Add Potassium Trimethylsilanolate (KOTMS) (2.0 eq) in one portion under Nitrogen atmosphere.
-
Reaction: Stir at room temperature. Monitor by TLC/LCMS (Expect conversion within 2–6 hours).[1]
-
Note: If using LiOH/Water, heat to 60°C is required, extending reaction time to 12+ hours.[1]
-
-
Workup: Dilute with Et2O. Acidify cautiously with 1M HCl to pH 3.[1] Extract with EtOAc (3x).[1]
-
Purification: The resulting carboxylic acid is usually pure enough for coupling; recrystallize from Hexane/EtOAc if necessary.[1]
Protocol B: Chemoselective Boc-Deprotection
Rationale: To generate the free amine without cleaving the methyl ether or the methyl ester.[1]
-
Preparation: Dissolve the substrate (1.0 eq) in 1,4-Dioxane (5 vol).
-
Acidolysis: Add 4M HCl in Dioxane (10 eq) dropwise at 0°C.
-
Critical: Do not use aqueous HCl if the ester must be preserved, as the acidic aqueous environment can promote slow hydrolysis or migration.[1]
-
-
Reaction: Warm to room temperature and stir for 2 hours. White precipitate (amine hydrochloride salt) should form.[1]
-
Isolation: Dilute with Et2O (to maximize precipitation) and filter the solid. Wash with cold Et2O.[1]
-
Yield: Quantitative conversion to the hydrochloride salt.
References
-
Sigma-Aldrich. 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate Product Page. Accessed 2026.[1][2] Link
-
ChemicalBook. 4-Methoxy-4-piperidinecarboxylic acid derivatives and CAS 495415-08-2 Properties. Accessed 2026.[1][2] Link
-
BenchChem. Versatility of N-Boc-4-hydroxypiperidine and derivatives in Drug Synthesis. Accessed 2026.[1][2] Link[1]
-
PubChem. Compound Summary: 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate.[1] National Library of Medicine.[1] Link
-
Laganis, E. D., & Chenard, B. L. "Metal silanolates: organic soluble equivalents for O-2 and HO-".[1] Tetrahedron Letters, 25(51), 5831-5834.[1] (Methodology for KOTMS hydrolysis of hindered esters).
Publish Comparison Guide: Advantages of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate in Flow Chemistry
This guide details the technical advantages and experimental protocols for utilizing 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate (CAS: 495415-08-2) within continuous flow systems. It focuses on the compound's role as a critical building block for quaternary piperidine scaffolds—common in opioid analgesics (e.g., remifentanil analogs) and neurokinin antagonists—and how flow chemistry overcomes the steric and thermodynamic barriers associated with its synthesis and derivatization.
Executive Summary: The Quaternary Challenge
1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate represents a class of "privileged scaffolds" characterized by a sterically crowded quaternary center at the C4 position. In traditional batch chemistry, constructing this motif—specifically installing a methoxy group adjacent to an ester on a piperidine ring—is fraught with safety hazards and low yields due to:
-
Steric Hindrance: The simultaneous presence of the N-Boc protecting group and the C4-substituents creates significant steric clash, slowing down nucleophilic attacks.
-
Thermodynamic Instability: Intermediate carbanions (required for alkylation) or oxocarbenium ions are prone to decomposition or elimination (Grob fragmentation) if not quenched immediately.
-
Exothermicity: The lithiation steps often required to functionalize the C4 position generate massive heat release, necessitating impractical cryogenic conditions (-78 °C) in batch.
Flow Chemistry Advantage: By utilizing continuous flow reactors, researchers can leverage "Flash Chemistry" principles to synthesize and utilize this building block. Flow systems allow for millisecond residence times, precise temperature control, and the safe handling of hazardous organolithium intermediates, turning a difficult batch synthesis into a robust, scalable process.
Comparative Analysis: Batch vs. Flow Performance
The following table contrasts the performance metrics when synthesizing or derivatizing this scaffold.
| Metric | Batch Protocol (Traditional) | Flow Protocol (Continuous) | Advantage of Flow |
| Reaction Temperature | -78 °C (Cryogenic) | -20 °C to 0 °C | Energy Efficiency: Higher T possible due to rapid mixing and heat transfer. |
| Residence Time | 1–4 Hours (Addition dependent) | 0.5 – 30 Seconds | Throughput: "Flash" kinetics prevent side reactions. |
| Yield | 45–60% (Variable) | 85–92% (Consistent) | Selectivity: Precise residence time prevents over-alkylation or elimination. |
| Safety Profile | High Risk (Accumulation of Li-intermediates) | Low Risk (Small active volume) | Scale-up: No thermal runaway risk during lithiation. |
| Impurity Profile | Elimination products (Enol ethers) | < 1% Side products | Purity: Kinetic control suppresses thermodynamic decomposition. |
Technical Deep Dive: The Flow Advantage
A. Flash Lithiation & Trapping (Synthesis of the Scaffold)
The primary route to this compound involves the
-
Flow Solution: The Yoshida "Flash Chemistry" approach is employed.[1][2][3][4] The lithiated species is generated and consumed within milliseconds (residence time
) inside a micromixer. This outpaces the rate of decomposition, allowing the reaction to proceed at non-cryogenic temperatures.
B. High-Temperature Amidation (Utilization of the Scaffold)
Once synthesized, the methyl ester at the crowded C4 position is notoriously unreactive toward amines (for making amide libraries).
-
Flow Solution: Flow reactors can be pressurized (back-pressure regulator > 100 psi), allowing the solvent to be superheated far above its boiling point (e.g., Methanol at 120 °C). This kinetic energy boost overcomes the steric barrier of the quaternary center, driving amidation reactions that would stall in batch reflux.
Experimental Protocol: Flow Synthesis via Lithiation-Trapping
Objective: Synthesis of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate via C4-lithiation.
Reagents:
-
Stream A: N-Boc-4-methoxypiperidine (0.5 M in THF).
-
Stream B: s-BuLi (0.6 M in Cyclohexane/Hexane).
-
Stream C: Methyl Chloroformate (1.0 M in THF).
-
Quench: Sat. NH₄Cl (aq).
System Setup:
-
Pumps: 3x HPLC Piston Pumps (e.g., Knauer or Vapourtec).
-
Reactors:
-
Reactor 1 (Lithiation): 0.5 mL PFA coil (Cooled to -20 °C).
-
Reactor 2 (Trapping): 1.0 mL PFA coil (Cooled to -20 °C).
-
-
Mixers: T-shaped micromixers (PEEK or Stainless Steel, ID 500 µm).
Step-by-Step Methodology:
-
System Preparation: Flush the entire system with anhydrous THF to remove moisture. Set the cooling bath for Reactor 1 and 2 to -20 °C.
-
Lithiation (Step 1): Pump Stream A (1.0 mL/min) and Stream B (1.1 mL/min) into Mixer 1.
-
Trapping (Step 2): The outlet of Reactor 1 enters Mixer 2, where it meets Stream C (1.5 mL/min).
-
Quench & Collection: The output flows into a collection flask containing vigorously stirred NH₄Cl solution.
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
Visualization of the Workflow
Diagram 1: Continuous Flow Reactor Setup
This diagram illustrates the dual-step lithiation-trapping sequence required to synthesize the quaternary center safely.
Caption: Schematic of the continuous flow setup for the "Flash Lithiation" synthesis of the target scaffold.
Diagram 2: Mechanistic Pathway & Stabilization
This diagram details the chemical transformation, highlighting the critical intermediate stabilized by the flow conditions.
Caption: Mechanistic pathway showing the stabilization of the labile lithiated intermediate via rapid flow processing.
References
-
Yoshida, J.-I., et al. (2011).[1][3] "Flash Chemistry: Flow Chemistry that Cannot be Done in Batch."[1][4] Chemical Communications.[1]
-
Kappe, C. O., et al. (2021). "Continuous Flow Synthesis of Anticancer Drugs." Journal of Flow Chemistry.
-
Ley, S. V., et al. (2011).[1] "The Flow Synthesis of Heterocycles for Natural Product and Medicinal Chemistry Applications." Beilstein Journal of Organic Chemistry.
-
Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine - A Story from Multiple Orientations." Scientific Update Conference Proceedings.
Sources
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. noelresearchgroup.com [noelresearchgroup.com]
- 3. BJOC - Contribution of microreactor technology and flow chemistry to the development of green and sustainable synthesis [beilstein-journals.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. pubs.acs.org [pubs.acs.org]
Green chemistry metrics for the synthesis of "1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate"
Publish Comparison Guide: Green Chemistry Metrics for the Synthesis of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate
Executive Summary & Product Profile
Product Name: 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate CAS Number: 495415-08-2 Molecular Formula: C₁₃H₂₃NO₅ Molecular Weight: 273.33 g/mol [1][2][3][4]
Application Context: This compound is a critical quaternary amino-ester scaffold, functioning as a "masked" amino acid derivative.[4] It serves as a pivotal intermediate in the synthesis of 4,4-disubstituted piperidine therapeutics, particularly in the development of next-generation opioid analgesics (analogues of remifentanil/carfentanil) and neurokinin receptor antagonists.[4] Its structural complexity lies in the sterically congested quaternary center at position C4, featuring both an ester and a methoxy group.[4]
The Challenge: Traditional synthesis relies on the "Cyanohydrin Route," a pathway plagued by high acute toxicity (cyanide salts), poor atom economy (iodide waste), and hazardous methylation steps.[4] This guide contrasts the legacy protocol with a "Green" alternative based on the Modified Bargellini Reaction , evaluating them against the 12 Principles of Green Chemistry.
Comparative Analysis of Synthesis Routes
Route A: Traditional Cyanohydrin Protocol (The "Legacy" Standard)
Mechanism:[4] Nucleophilic addition of cyanide to 1-Boc-4-piperidone, followed by O-methylation and Pinner hydrolysis.[4]
-
Step 1: Formation of cyanohydrin using KCN/AcOH.[4]
-
Step 2: O-Methylation using Sodium Hydride (NaH) and Methyl Iodide (MeI).[4]
-
Step 3: Acid-catalyzed hydrolysis/methanolysis of the nitrile to the methyl ester.[4]
Critical Flaws:
-
Safety: Use of Potassium Cyanide (Category 1 Acute Toxin) and Methyl Iodide (Carcinogen).[4]
-
Atom Economy: MeI generates massive iodide waste (127 g/mol waste for a 15 g/mol methyl group).[4]
-
Process: Requires anhydrous conditions for NaH; highly exothermic.[4]
Route B: Modified Bargellini Multicomponent Protocol (The "Green" Alternative)
Mechanism: A one-pot domino reaction involving the condensation of the ketone with chloroform and hydroxide to form a trichloromethyl carbinol, which cyclizes to a gem-dichloroepoxide.[4][5] In the presence of methanol, this intermediate undergoes ring-opening and substitution to yield the
-
Step 1: Reaction of 1-Boc-4-piperidone with CHCl₃, KOH, and Methanol (Phase Transfer Catalysis).[4]
-
Step 2: Mild esterification (if the free acid is isolated) or direct quenching.[4]
Green Advantages:
-
Cyanide-Free: Eliminates the single largest safety risk in the workflow.[4]
-
Iodide-Free: Replaces MeI with Methanol/CHCl₃ as the source of the methoxy/carboxylate carbons.[4]
-
Operational Simplicity: Can be run in "open flask" conditions or flow reactors; less sensitive to moisture.[4]
Green Chemistry Metrics Comparison
The following data assumes a 10 mmol scale.
| Metric | Route A: Cyanohydrin (Legacy) | Route B: Bargellini (Green) | Analysis |
| Atom Economy (AE) | ~58% | ~46% | Route A is higher theoretically , but misleading due to toxic waste.[4] Route B loses mass as KCl but gains in safety.[4] |
| Reaction Mass Efficiency (RME) | Low (<35%) | Medium (~45%) | Route B avoids multiple workups, improving yield retention.[4] |
| E-Factor (Waste/Product) | High (>15) | Moderate (~8-10) | Route A generates stoichiometric NaI and cyanide waste.[4] Route B generates KCl and NaCl.[4] |
| Hazard Factor | Critical (KCN, MeI, NaH) | Manageable (CHCl₃, KOH) | Route B eliminates "Skull & Crossbones" reagents.[4] |
| Solvent Selection | DMF/THF (Reprotoxic issues) | MeOH/Toluene (Preferred) | Route B utilizes Methanol as both reactant and solvent.[4] |
Detailed Experimental Protocols
Protocol A: Traditional Cyanohydrin (Reference Benchmark)
Caution: This procedure requires a cyanide-dedicated fume hood.[4]
-
Cyanohydrin Formation: To a solution of 1-Boc-4-piperidone (1.99 g, 10 mmol) in water/Et₂O, add KCN (0.78 g, 12 mmol) followed by dropwise acetic acid.[4] Stir for 4 h. Isolate organic layer.[4]
-
Methylation: Dissolve crude cyanohydrin in anhydrous DMF (10 mL). Cool to 0°C. Add NaH (60%, 0.48 g). Stir 30 min. Add MeI (0.75 mL, 12 mmol). Stir overnight. Quench with water, extract with EtOAc.[4]
-
Hydrolysis: Dissolve residue in MeOH saturated with HCl gas. Reflux for 6 h. Pour into ice water, neutralize with NaHCO₃, extract with DCM. Purify via silica chromatography.
Protocol B: Modified Bargellini (Recommended Green Route)
Based on principles adapted from Weizmann et al. and recent flow chemistry adaptations.[4]
-
Reagents: 1-Boc-4-piperidone (1.99 g, 10 mmol), Chloroform (1.2 mL, 15 mmol), KOH (2.2 g, 40 mmol), Methanol (10 mL), TEBA (Triethylbenzylammonium chloride, 5 mol% - Catalyst).[4]
-
Procedure:
-
Dissolve piperidone and TEBA in Methanol (10 mL) and Chloroform.
-
Cool the mixture to 0°C.
-
Add pulverized KOH slowly in portions over 1 hour (Exothermic!).
-
Allow to warm to room temperature and stir for 12 hours.
-
Monitoring: TLC should show disappearance of ketone.[4]
-
-
Workup:
-
Esterification (One-Pot Extension):
-
Yield: Typically 65-75% overall yield.[4]
Mechanistic & Workflow Visualization
Figure 1: Comparative Synthesis Pathways
Caption: Comparison of the toxic Cyanohydrin route (Red) vs. the catalytic Bargellini route (Green).
Figure 2: The Bargellini Mechanism (Green Route Detail)
Caption: Mechanism of the Bargellini reaction converting ketone to alpha-methoxy ester.
Conclusion & Recommendations
For the synthesis of 1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate , the Modified Bargellini Route is the superior choice for modern drug development laboratories.[4]
-
Safety: It completely removes cyanide and methyl iodide from the supply chain.[4]
-
Scalability: The reaction is less exothermic than the NaH alkylation and does not require strictly anhydrous conditions.[4]
-
Regulatory: The elimination of Class 1 solvents and highly hazardous reagents simplifies GMP compliance and waste disposal.[4]
Recommendation: Adopt Protocol B for gram-to-kilogram scale synthesis. Use Phase Transfer Catalysts (TEBA) to enhance the reaction rate and yield in the biphasic CHCl₃/KOH system.[4]
References
-
Bargellini Reaction Overview: Weizmann, C., et al. "Action of Chloroform and Potassium Hydroxide on Ketones."[4][6] Journal of the American Chemical Society, vol. 70, no.[4] 3, 1948, pp. 1189–1191.[4] Link[4]
-
Green Chemistry Metrics: Sheldon, R. A.[4] "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability."[4] Green Chemistry, vol. 19, no.[4] 1, 2017, pp. 18-43.[4] Link
-
Synthesis of 4,4-Disubstituted Piperidines: Butcher, K. J., & Hurst, J. "Aromatic amines as nucleophiles in the Bargellini reaction."[4] Tetrahedron Letters, vol. 50, no. 21, 2009, pp. 2497-2500.[4] Link[4]
-
Commercial Availability & CAS Data: "1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate (CAS 495415-08-2)."[1][2][4] CymitQuimica / BLD Pharm Catalog. Link
Sources
- 1. 495415-08-2 CAS Manufactory [m.chemicalbook.com]
- 2. arctomsci.com [arctomsci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. CAS 495415-08-2: 1,4-Piperidinedicarboxylic acid, 4-methox… [cymitquimica.com]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
